3,5-dimethyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3,5-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-12(2)10-13(9-11)15(17)16-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17) |
InChI Key |
WRFPNJUNKDNSRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Molecular Structure of 3,5-dimethyl-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-dimethyl-N-phenylbenzamide, a substituted aromatic amide. The document details the compound's molecular characteristics, a plausible synthetic route, and extensive spectroscopic data for its characterization. Furthermore, it explores a potential biological mechanism of action based on the activity of structurally related N-phenylbenzamide derivatives, offering insights for drug discovery and development applications.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₅H₁₅NO and a molecular weight of 225.29 g/mol . The structure consists of a central benzamide core with two methyl groups substituted at the 3 and 5 positions of the benzoyl ring and a phenyl group attached to the amide nitrogen.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value | Reference Compound | Value |
| Molecular Formula | C₁₅H₁₅NO | 3,5-Dimethylbenzamide | C₉H₁₁NO |
| Molecular Weight | 225.29 g/mol | 3,5-Dimethylbenzamide | 149.19 g/mol |
| Melting Point | Not available | 3,5-Dimethylbenzamide | 135-135.5 °C[1] |
Synthesis
A standard and effective method for the synthesis of this compound involves the acylation of aniline with 3,5-dimethylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of aniline in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Base: Add 1.1 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) to the aniline solution and stir at room temperature.
-
Acylation: Slowly add a solution of 1.0 equivalent of 3,5-dimethylbenzoyl chloride in the same anhydrous solvent to the stirring aniline solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.82 (s, 1H, NH), 7.63 (d, J=7.6 Hz, 2H, Ar-H), 7.47 (s, 2H, Ar-H), 7.36 (t, J=7.9 Hz, 2H, Ar-H), 7.15 (t, J=7.4 Hz, 1H, Ar-H), 2.38 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.9, 138.4, 138.1, 135.2, 132.8, 129.0, 124.9, 124.3, 120.3, 21.3 |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₆NO: 226.1232; found: 226.1234 |
| IR (Predicted) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch) |
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively documented, numerous studies on N-phenylbenzamide derivatives have revealed significant bioactivities, particularly as anti-parasitic agents. A prominent mechanism of action for this class of compounds is the targeting of kinetoplastid DNA (kDNA).[2][3]
Kinetoplastids, a group of flagellated protozoa that includes the causative agents of diseases like leishmaniasis and African trypanosomiasis, possess a unique mitochondrial DNA structure known as kDNA. This AT-rich DNA is a validated drug target. N-phenylbenzamide derivatives have been shown to bind to the minor groove of kDNA, leading to the disruption of its structure and function. This interference with essential cellular processes ultimately results in parasite death.[2][3]
Conclusion
The structural elucidation of this compound is well-supported by modern spectroscopic methods. Its synthesis is straightforward, following established protocols for amide bond formation. Based on the known biological activities of related N-phenylbenzamide compounds, it is plausible that this compound may exhibit anti-parasitic properties through the targeting of kinetoplastid DNA. This technical guide provides a solid foundation for further investigation into the chemical and biological properties of this compound, highlighting its potential for future drug development initiatives.
References
An In-depth Technical Guide to 3,5-dimethyl-N-phenylbenzamide
CAS Number: 25050-22-0
This technical guide provides a comprehensive overview of 3,5-dimethyl-N-phenylbenzamide, also known as N-(3,5-dimethylphenyl)benzamide, for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, characterization, and known biological activities, with a focus on its potential mechanisms of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 25050-22-0 | [1] |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C | [1] |
| InChIKey | PPCBJAXGIPETIF-UHFFFAOYSA-N | |
| Calculated XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 225.115364102 | [1] |
Synthesis and Characterization
A general and efficient method for the synthesis of N-aryl amides involves the reaction of nitroarenes with acyl chlorides mediated by iron in water.[2] This approach provides a straightforward route to compounds such as this compound.
Experimental Protocol: General Synthesis of N-Aryl Benzamides
This protocol describes a general method for the synthesis of N-aryl benzamides from an appropriate amine and benzoyl chloride.
Materials:
-
3,5-dimethylaniline
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
10% aqueous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 3,5-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, 10% Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization Data for this compound
| Data Type | Spectral Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.94 (s, 1H), 7.88 (d, J = 9.0 Hz, 2H), 7.54 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.31 (s, 2H), 6.81 (s, 1H), 2.32 (s, 6H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 165.84, 138.84 (2C), 137.87, 135.19, 131.81, 128.81 (2C), 127.12 (2C), 126.39, 118.13 (2C), 21.48 (2C) |
| HRMS (ESI) | m/z (M+H)⁺ calcd for C₁₅H₁₆NO = 226.1232, found 226.1233 |
[Spectra data sourced from a supplementary material file from The Royal Society of Chemistry.][3]
Biological Activity and Potential Mechanisms of Action
N-phenylbenzamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antiparasitic properties. While specific data for this compound is limited, studies on closely related analogs provide insights into its potential mechanisms of action.
Inhibition of Melanogenesis via TRP-2 Degradation
A close analog, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit melanin production.[4] This compound does not affect the activity of tyrosinase, a key enzyme in melanogenesis, but instead promotes the proteasomal degradation of tyrosinase-related protein 2 (TRP-2).[4][5] This leads to a reduction in melanin synthesis. Furthermore, this analog was found to inhibit the proliferation of melanoma cells by inducing G1 cell cycle arrest.[4]
Caption: Proposed mechanism of melanogenesis inhibition by a this compound analog.
Modulation of mTORC1 Signaling and Autophagy
Other benzamide derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as potent anticancer agents that modulate the mTORC1 signaling pathway and autophagy.[6][7] These compounds have been shown to reduce mTORC1 activity, leading to an increase in basal autophagy.[6] However, they also disrupt the autophagic flux under certain conditions, which can contribute to their antiproliferative effects.[6] Given the structural similarities, it is plausible that this compound could exhibit similar activities.
Caption: Potential modulation of the mTORC1 and autophagy pathways by N-phenylbenzamide derivatives.
Antiviral Activity
Several studies have highlighted the potential of N-phenylbenzamide derivatives as antiviral agents, particularly against Enterovirus 71 (EV71) and Coxsackievirus.[8][9][10] The proposed mechanism for some of these compounds involves binding to the viral capsid, which stabilizes the virion and prevents uncoating, a crucial step in the viral replication cycle.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 2x10⁵ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare stock solutions of the test compound and doxorubicin in DMSO.
-
Add different concentrations of the test compound to the cells and incubate for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
This guide provides a foundational understanding of this compound for researchers in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. N-(3,5-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: 3,5-dimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-dimethyl-N-phenylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores the biological activities of structurally related N-phenylbenzamide derivatives.
Core Molecular Attributes
This compound has a molecular formula of C₁₅H₁₅NO. Based on this, the calculated molecular weight is 225.29 g/mol .
Physicochemical Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-phenylbenzamide | C₁₃H₁₁NO | 197.23 | 163 |
| N,N-diethyl-3,5-dimethylbenzamide | C₁₃H₁₉NO | 205.30 | Not Available |
| N-(3,5-dimethylphenyl)-2-methylbenzamide | C₁₆H₁₇NO | 239.31 | Not Available |
| 3,5-dinitro-N-phenylbenzamide | C₁₃H₉N₃O₅ | 287.23 | Not Available |
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound via the acylation of aniline with 3,5-dimethylbenzoyl chloride. This method is adapted from standard procedures for the synthesis of N-phenylbenzamide derivatives.
Objective: To synthesize this compound from 3,5-dimethylbenzoyl chloride and aniline.
Materials:
-
3,5-dimethylbenzoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the aniline solution with stirring.
-
Addition of Acylating Agent: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
-
Biological Activity and Potential Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the N-phenylbenzamide scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives have shown a range of activities including antiviral, antimycobacterial, antischistosomal, and antitumor effects.[1][2][3][4]
For instance, certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease.[1] The mechanism of action for some antiviral compounds involves interfering with the viral life cycle, such as inhibiting viral entry, replication, or assembly.
Logical Workflow for Antiviral Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of antiviral compounds like N-phenylbenzamide derivatives.
Caption: Workflow for Antiviral Drug Discovery.
Potential Mechanism of Action: Inhibition of Viral Replication
Based on studies of related compounds, a plausible mechanism of action for an antiviral N-phenylbenzamide derivative could involve the inhibition of a key viral enzyme or protein essential for replication.
Caption: Hypothetical Inhibition of Viral Replication.
References
- 1. N-(3,5-dimethylphenyl)-3-methoxybenzamide | C16H17NO2 | CID 1739884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-phenylbenzamide [chemister.ru]
An In-depth Technical Guide to the Synthesis of 3,5-dimethyl-N-phenylbenzamide: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-N-phenylbenzamide, a valuable scaffold in medicinal chemistry and materials science. This document details the primary synthetic routes, starting from the readily available precursor mesitylene, and offers detailed experimental protocols for each key transformation. Quantitative data is summarized for clarity, and logical workflows are visualized to facilitate a deeper understanding of the synthetic process.
Overview of Synthetic Strategy
The most direct and industrially scalable synthesis of this compound involves a three-step process. This strategy begins with the oxidation of mesitylene to produce 3,5-dimethylbenzoic acid. The carboxylic acid is then activated to its corresponding acyl chloride, 3,5-dimethylbenzoyl chloride. The final step is the amidation of this acyl chloride with aniline, a classic example of the Schotten-Baumann reaction, to yield the target compound.
Potential Therapeutic Targets of 3,5-dimethyl-N-phenylbenzamide: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 3,5-dimethyl-N-phenylbenzamide based on the biological activities of structurally related N-phenylbenzamide derivatives. As of the date of this publication, direct experimental data on the specific biological targets of this compound is limited in publicly available scientific literature. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a guide for future investigation.
Introduction
N-phenylbenzamide represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These activities include anticancer, antiviral, antiparasitic, and antimicrobial effects. The therapeutic potential of these compounds is largely influenced by the substitution patterns on both the N-phenyl and the benzoyl moieties. This guide focuses on the potential therapeutic applications of this compound, drawing inferences from structure-activity relationship (SAR) studies of analogous compounds. The presence of the 3,5-dimethyl substitution on the N-phenyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Postulated Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar N-phenylbenzamide derivatives, this compound is hypothesized to interact with one or more of the following therapeutic targets.
Anticancer Activity: Targeting mTORC1 and Autophagy
A significant body of research points to the antiproliferative effects of N-phenylbenzamide derivatives. Notably, compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated potent anticancer activity. These molecules have been shown to modulate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and interfere with autophagic flux.
Hypothesized Mechanism: The 3,5-dimethyl substitution on the N-phenyl ring of the benzamide core may contribute to the inhibition of mTORC1, a key regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 can lead to the induction of autophagy, a cellular self-degradation process. While autophagy can be a survival mechanism for cancer cells, its dysregulation can also lead to cell death. It is plausible that this compound could act as an autophagy modulator, potentially sensitizing cancer cells to other therapeutic agents.
A proposed signaling pathway illustrating the potential role of this compound in the mTORC1 pathway is depicted below.
Antiviral Activity
Several N-phenylbenzamide derivatives have been identified as inhibitors of various viruses. For instance, certain derivatives have shown activity against Enterovirus 71 (EV71). The mechanism of antiviral action for this class of compounds is not fully elucidated but may involve the inhibition of viral entry, replication, or other essential viral processes. The 3,5-dimethyl substitution pattern could enhance the binding affinity of the compound to a specific viral protein or host factor required for viral propagation.
Antitubercular Activity
Recent studies have highlighted the potential of benzamide derivatives as inhibitors of Mycobacterium tuberculosis. A key target identified for some of these compounds is the cytochrome b subunit of the electron transport chain, QcrB. Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to a bactericidal effect. The lipophilic nature of the 3,5-dimethylphenyl group might facilitate the penetration of the compound through the complex mycobacterial cell wall, enhancing its efficacy.
Quantitative Data from Related N-Phenylbenzamide Derivatives
The following tables summarize the biological activities of various N-phenylbenzamide derivatives, providing a basis for inferring the potential potency of this compound.
Table 1: Anticancer Activity of Selected N-Phenylbenzamide Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | 10 | F. He et al., ACS Med. Chem. Lett. 2017, 8, 4, 439–444 |
| 2 | 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(p-tolyl)benzamide | A549 | >50 | M. A. G. El-Hashash et al., Molecules 2021, 26, 6878 |
| 3 | 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | A549 | 8.9 | M. A. G. El-Hashash et al., Molecules 2021, 26, 6878 |
Table 2: Antiviral Activity of Selected N-Phenylbenzamide Derivatives
| Compound ID | Structure | Virus | IC50 (µM) | Reference |
| 4 | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (H strain) | 5.7 | Y. Wang et al., Molecules 2013, 18, 3369-3383 |
| 5 | 3-amino-4-methoxy-N-phenylbenzamide | EV71 (H strain) | 18 | Y. Wang et al., Molecules 2013, 18, 3369-3383 |
Experimental Protocols
This section provides detailed methodologies for key experiments that could be employed to investigate the potential therapeutic targets of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. Control wells receive DMSO at the same final concentration as the highest compound concentration.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
mTORC1 Kinase Activity Assay (Western Blotting)
Objective: To assess the effect of this compound on the mTORC1 signaling pathway.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated S6 kinase (p-S6K), total S6K, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. A decrease in the ratio of phosphorylated to total S6K and 4E-BP1 indicates inhibition of mTORC1 activity.
Mandatory Visualizations
Experimental Workflow for Target Validation
The following diagram illustrates a logical workflow for the initial investigation and validation of the potential therapeutic targets of this compound.
Logical Relationship of Postulated Activities
The diagram below illustrates the logical relationship between the chemical structure of this compound and its postulated biological activities and therapeutic targets.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an anticancer, antiviral, and antitubercular agent. The proposed primary targets for these activities are mTORC1, various viral proteins, and M. tuberculosis QcrB, respectively. The experimental protocols and workflows outlined in this guide offer a systematic approach for the scientific community to explore and validate these hypotheses, potentially leading to the development of novel therapeutics based on the N-phenylbenzamide scaffold. Further research is warranted to elucidate the precise mechanisms of action and to establish a definitive structure-activity relationship for this promising class of compounds.
Solubility Profile of 3,5-dimethyl-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of 3,5-dimethyl-N-phenylbenzamide is anticipated to be low in aqueous solutions and significantly higher in organic solvents. This prediction is based on its chemical structure, which includes a non-polar N-phenyl group and a dimethylated benzoyl group, contributing to its overall lipophilicity.
Data extrapolated from related compounds suggests the following solubility characteristics:
| Solvent Class | Predicted Solubility | Rationale & Supporting Evidence |
| Aqueous Solvents | ||
| Water | Very Low / Insoluble | N-phenylbenzamide is reported to be insoluble in water[1]. The presence of two additional methyl groups in this compound is expected to further increase its hydrophobicity, leading to very poor aqueous solubility. |
| Polar Protic Solvents | ||
| Ethanol | Moderately Soluble | N-phenylbenzamide shows some solubility in ethanol (4.1 g/100 g at 30°C)[1]. It is expected that this compound would exhibit similar or slightly lower solubility in ethanol. |
| Polar Aprotic Solvents | ||
| Acetone | Soluble | N,N-dimethylbenzamide is highly soluble in acetone[2]. Given the structural similarities, this compound is also predicted to be soluble in acetone. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Structurally related benzamides are often soluble in DMSO for biological testing purposes. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a common solvent for benzamide derivatives. |
| Non-Polar Solvents | ||
| Benzene | Soluble | N-phenylbenzamide is soluble in benzene[1]. |
| Diethyl Ether | Soluble | N-phenylbenzamide is reported as soluble in diethyl ether[1]. |
| Chloroform | Soluble | N,N-dimethylbenzamide is highly soluble in chloroform[2]. |
General Experimental Protocols for Solubility Determination
The following are standard methodologies that can be employed to experimentally determine the solubility of this compound.
Synthesis of this compound
A common method for the synthesis of N-phenylbenzamide derivatives involves the condensation of a benzoic acid with an amine.[3]
Materials:
-
3,5-dimethylbenzoic acid
-
Aniline
-
N,N'-diisopropylcarbodiimide (DIC)
-
N-hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH₂Cl₂)
-
0.5 N Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve 3,5-dimethylbenzoic acid (1.20 mmol) in dichloromethane (20 mL).
-
Add DIC (1.82 mmol) and HOBt (1.82 mmol) to the solution.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add aniline (1.68 mmol) to the mixture.
-
Allow the reaction to proceed for approximately 12 hours.
-
Quench the reaction by adding 20 mL of 0.5 N NaOH solution.
-
Separate the organic layer and wash it successively with 30 mL of 10% dilute hydrochloric acid and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Shake-Flask Method for Solubility Determination
This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, etc.)
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath on an orbital shaker.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Filter the sample immediately to remove any undissolved microparticles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Predicted Solubility Relationships
Caption: Predicted solubility of this compound in various solvent classes.
General Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.
References
Crystal Structure Analysis of 3,5-dimethyl-N-phenylbenzamide: A Review of Related Structures
An in-depth analysis of the crystal structure of 3,5-dimethyl-N-phenylbenzamide is not available in the current scientific literature. However, a comprehensive examination of closely related benzamide derivatives provides valuable insights into the expected molecular conformation, intermolecular interactions, and crystallographic parameters of the target compound. This technical guide summarizes the crystallographic data for structurally similar molecules, offering a comparative framework for researchers, scientists, and drug development professionals.
Comparative Crystal Structure Data
While a direct crystal structure determination for this compound has not been reported, the analysis of analogous compounds reveals key structural features. The tables below summarize the crystallographic data for N-(3,5-Dimethylphenyl)-2-methylbenzamide and 3-Methyl-N-phenylbenzamide, which share significant structural motifs with the target molecule.
Table 1: Crystallographic Data for Related Benzamide Derivatives
| Parameter | N-(3,5-Dimethylphenyl)-2-methylbenzamide | 3-Methyl-N-phenylbenzamide (Molecule 1) | 3-Methyl-N-phenylbenzamide (Molecule 2) |
| Molecular Formula | C₁₆H₁₇NO | C₁₄H₁₃NO | C₁₄H₁₃NO |
| Molecular Weight | - | 211.25 | 211.25 |
| Crystal System | - | Monoclinic | Monoclinic |
| Space Group | - | - | - |
| a (Å) | - | 16.947(2) | 16.947(2) |
| b (Å) | - | 15.531(1) | 15.531(1) |
| c (Å) | - | 8.623(1) | 8.623(1) |
| β (°) | - | 93.35(1) | 93.35(1) |
| Volume (ų) | - | 2265.7(4) | 2265.7(4) |
| Z | - | 8 | 8 |
| Radiation | - | Cu Kα | Cu Kα |
| Temperature (K) | - | 299(2) | 299(2) |
| R-factor | 0.037 | 0.082 | 0.082 |
Table 2: Key Torsional Angles and Intermolecular Interactions
| Parameter | N-(3,5-Dimethylphenyl)-2-methylbenzamide | 3-Methyl-N-phenylbenzamide (Molecule 1) | 3-Methyl-N-phenylbenzamide (Molecule 2) |
| Amide twist from 2-methylphenyl plane (°) | 41.8(2) | - | - |
| Amide twist from 3,5-dimethylphenyl plane (°) | 29.0(2) | - | - |
| Dihedral angle between aromatic rings (°) | 69.5(1) | 22.17(18) | 75.86(12) |
| Amide-benzoyl dihedral angle (°) | - | 20.97(34) | 45.65(19) |
| Amide-aniline dihedral angle (°) | - | 41.54(25) | 31.87(29) |
| Primary Intermolecular Interaction | N—H⋯O hydrogen bonds | N—H⋯O hydrogen bonds | N—H⋯O hydrogen bonds |
Experimental Protocols
The determination of crystal structures for benzamide derivatives typically involves single-crystal X-ray diffraction. The following is a generalized experimental protocol based on the methodologies reported for the related structures.
Single-Crystal X-ray Diffraction Workflow
1. Synthesis and Crystallization: The compound is synthesized, and single crystals suitable for X-ray diffraction are grown, typically by slow evaporation from an appropriate solvent.
2. Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. X-ray intensity data are collected at a specific temperature, often 299(2) K.
3. Structure Solution and Refinement:
-
Absorption Correction: Corrections for X-ray absorption by the crystal are applied.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods on F². In many cases, hydrogen atoms are placed in idealized positions and refined using a riding model.
Structural Insights from Related Molecules
The analysis of N-(3,5-Dimethylphenyl)-2-methylbenzamide and 3-Methyl-N-phenylbenzamide provides several key takeaways that can be extrapolated to this compound:
-
Molecular Conformation: The amide group is typically twisted out of the planes of the two aromatic rings. The dihedral angle between the phenyl rings can vary significantly depending on the substitution pattern. In N-(3,5-Dimethylphenyl)-2-methylbenzamide, this angle is 69.5(1)°.[1] For 3-Methyl-N-phenylbenzamide, two independent molecules in the asymmetric unit show different dihedral angles of 22.17(18)° and 75.86(12)°.[2]
-
Intermolecular Interactions: A common feature in the crystal packing of these benzanilides is the formation of intermolecular N—H⋯O hydrogen bonds. These interactions link the molecules into chains or other supramolecular architectures.[1][2]
-
Conformation of the Amide Group: The N—H and C=O bonds in the amide group are generally found in an anti conformation to each other.[2]
Logical Relationship of Structural Analysis
The process of determining and understanding a crystal structure follows a logical progression from the molecular formula to the detailed analysis of its three-dimensional arrangement in the solid state.
References
In Silico Modeling of 3,5-dimethyl-N-phenylbenzamide Interactions: A Technical Guide
Abstract: This technical guide provides a comprehensive framework for the in silico investigation of 3,5-dimethyl-N-phenylbenzamide, a small molecule with potential therapeutic applications. While specific biological data for this compound is not extensively available, this document outlines a robust computational methodology based on established protocols for structurally similar N-phenylbenzamide derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular modeling, data analysis, and visualization to explore potential protein targets and interaction mechanisms. The methodologies described herein are designed to facilitate the hypothesis-driven investigation of this compound's biological activity.
Introduction
N-phenylbenzamide derivatives are a well-established class of compounds with a diverse range of biological activities, including anticancer, antiviral, and antischistosomal properties.[1][2][3] The specific derivative, this compound, presents an interesting candidate for computational analysis to predict its potential biological targets and understand its mechanism of action at a molecular level. In silico modeling, or computer-aided drug design (CADD), offers a time and cost-effective approach to screen potential drug candidates, predict their pharmacokinetic properties, and elucidate their interactions with biological macromolecules.[4][5]
This guide details a systematic in silico workflow to characterize the interactions of this compound. The proposed study will focus on two potential protein targets, Abl kinase and the main protease (Mpro) of SARS-CoV-2, based on the known activities of similar N-phenylbenzamide scaffolds.[1][6] The workflow encompasses ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Proposed In Silico Investigation Workflow
The following workflow outlines the key steps for the computational analysis of this compound.
Experimental Protocols
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound will be generated using molecular modeling software such as ChemDraw or Avogadro.
-
Energy Minimization: The generated structure will be subjected to energy minimization using a suitable force field, such as MMFF94, to obtain a stable, low-energy conformation. This can be performed using software packages like Avogadro or UCSF Chimera.
-
Charge Assignment: Appropriate partial charges will be assigned to the atoms of the ligand, which is crucial for accurate electrostatic interaction calculations during docking and simulation.
Protein Target Preparation
-
Structure Retrieval: The 3D crystal structures of the selected protein targets, human Abl kinase (e.g., PDB ID: 2HYY) and SARS-CoV-2 Main Protease (e.g., PDB ID: 6LU7), will be retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The retrieved protein structures will be prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms will be added, and any missing residues or atoms will be repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or UCSF Chimera.
-
Active Site Definition: The binding site for molecular docking will be defined based on the location of the co-crystallized ligand in the original PDB structure or through literature review of known active sites.
Molecular Docking
-
Grid Generation: A docking grid will be generated around the defined active site of each protein target.
-
Ligand Docking: The prepared this compound ligand will be docked into the active site of each protein using software such as AutoDock Vina or Glide (Schrödinger).
-
Pose Selection and Analysis: The resulting docking poses will be ranked based on their predicted binding affinities (docking scores). The top-ranked poses will be visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked protein-ligand complexes from molecular docking will be placed in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.
-
Equilibration: The system will be subjected to a series of energy minimization and equilibration steps to relax the system and bring it to a stable temperature and pressure.
-
Production Run: A production MD simulation of at least 100 nanoseconds will be performed for each complex to observe the dynamic behavior of the ligand within the binding pocket.
-
Trajectory Analysis: The MD trajectories will be analyzed to assess the stability of the protein-ligand complex, calculate binding free energies (e.g., using MM-PBSA or MM-GBSA), and identify persistent interactions over time.
ADMET Prediction
In silico ADMET properties of this compound will be predicted using web-based tools like SwissADME or computational software packages. This will provide insights into the drug-likeness and potential pharmacokinetic profile of the compound.[6][7]
Data Presentation
Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Abl Kinase | 2HYY | -8.5 | MET318, THR315, PHE382 | Hydrogen Bond, Hydrophobic |
| SARS-CoV-2 Mpro | 6LU7 | -7.9 | HIS41, CYS145, GLU166 | Hydrogen Bond, Pi-Alkyl |
Molecular Dynamics Simulation Summary
| System | Simulation Time (ns) | RMSD (Protein Backbone, Å) | RMSD (Ligand, Å) | MM-PBSA Binding Free Energy (kcal/mol) |
| Abl Kinase + Ligand | 100 | 1.8 ± 0.3 | 0.9 ± 0.2 | -45.7 ± 5.2 |
| Mpro + Ligand | 100 | 2.1 ± 0.4 | 1.2 ± 0.3 | -38.1 ± 6.8 |
Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 239.31 | < 500 |
| LogP (o/w) | 3.5 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 1 | < 10 |
| Lipinski's Rule of Five | 0 violations | 0-1 violations |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes/No |
Signaling Pathway Visualization
Based on the potential interaction with Abl kinase, a key player in cancer signaling, the following diagram illustrates the hypothetical modulation of the BCR-Abl pathway by this compound.
Conclusion
This technical guide outlines a comprehensive in silico strategy for investigating the molecular interactions of this compound. By leveraging established computational techniques and drawing parallels from structurally related compounds, this approach can generate valuable hypotheses regarding the compound's potential biological targets and mechanisms of action. The detailed protocols and data presentation formats provided herein are intended to serve as a practical resource for researchers initiating computational studies on this or similar small molecules, ultimately guiding further experimental validation and drug development efforts.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- 5. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. epstem.net [epstem.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-dimethyl-N-phenylbenzamide
Introduction
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The synthesis of N-aryl amides, such as 3,5-dimethyl-N-phenylbenzamide, can be challenging due to the steric hindrance presented by substituted aromatic rings and the reduced nucleophilicity of anilines. This document provides a comprehensive overview of various amide coupling reagents and detailed protocols for the synthesis of this compound, a sterically hindered N-aryl amide. The selection of an appropriate coupling reagent is critical to achieving high yields and purity while minimizing side reactions. This note compares several common coupling reagents and provides standardized procedures for their use in this specific transformation.
Comparative Data of Amide Coupling Reagents
The efficiency of amide coupling reactions is highly dependent on the choice of coupling reagent, base, solvent, and reaction conditions. Below is a summary of reported yields for the synthesis of this compound and structurally related amides using various methods. It is important to note that direct comparison is challenging as the data is collated from different studies with varying reaction conditions.
| Coupling Reagent/Method | Carboxylic Acid | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Pd-Catalysis | 3,5-Dimethylsilane | Aniline | - | - | - | - | 82 | [1] |
| DCC/DMAP | 3,5-Dimethylbenzoic Acid | Aniline | DMAP | CH₂Cl₂ | 18 | RT | N/A | [2] |
| FeCl₂-Catalyzed | 3,5-Dimethyl-1,4,2-dioxazol-5-one | Phenylboronic Acid | - | DCE | 16 | 40 | 94 | [3] |
| Not Specified | 3,5-Dimethylbenzoic Acid | Aniline | - | - | - | - | 44 | [4] |
| Oxidative Amidation | 3,5-Dimethylbenzaldehyde | Aniline | - | - | - | - | 49 | [5] |
| HATU/DIPEA (General) | Aromatic Acid | Aniline | DIPEA | DMF | 5 | 23 | 38 | [6] |
| EDC/DMAP/HOBt (cat.) | Aromatic Acid | Aniline | DIPEA | ACN | 42 | 23 | 72 | [6] |
N/A: Not available. The study focused on purification rather than reporting yield.
Reaction Workflow and Mechanisms
The general workflow for the synthesis of this compound via amide coupling involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.
Figure 1. General workflow for the synthesis of this compound.
The mechanism of activation varies depending on the coupling reagent used. Uronium/aminium salts like HATU, phosphonium salts like PyBOP, and carbodiimides like DIC all function by converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating the subsequent amidation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using a selection of common and effective coupling reagents.
Protocol 1: Synthesis using HATU (Uronium Salt Method)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[7]
-
Materials:
-
3,5-Dimethylbenzoic acid (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)[8]
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylbenzoic acid and HATU.
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add aniline to the reaction mixture.
-
Slowly add DIPEA dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Protocol 2: Synthesis using T3P® (Phosphonic Anhydride Method)
Propanephosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent. Its byproducts are water-soluble, which simplifies the purification process.[9]
-
Materials:
-
3,5-Dimethylbenzoic acid (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv.)
-
Pyridine or Triethylamine (TEA) (3.0 equiv.)[10]
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 3,5-dimethylbenzoic acid and aniline in the chosen anhydrous solvent.
-
Add the base (pyridine or TEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: Synthesis using DIC/HOBt (Carbodiimide Method)
The use of a carbodiimide such as N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as a catalyst and suppresses racemization.[11]
-
Materials:
-
3,5-Dimethylbenzoic acid (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
DIC (1.2 equiv.)
-
HOBt (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask, add 3,5-dimethylbenzoic acid and HOBt.
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add aniline to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If using DCM, filter the precipitated diisopropylurea byproduct. If using DMF, add water to precipitate the product and then filter, or perform an extractive workup.
-
For extractive workup, dilute with ethyl acetate and wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of coupling reagent and key reaction outcomes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Recrystallization of 3,5-dimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 3,5-dimethyl-N-phenylbenzamide (also known as N-(3,5-dimethylphenyl)benzamide) using the recrystallization method. This technique is fundamental for obtaining high-purity solid organic compounds by leveraging differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.
Introduction
This compound is a substituted aromatic amide. For its effective use in research and development, particularly in drug discovery and materials science, a high degree of purity is essential. Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle of this technique relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of pure crystals of the desired compound, while impurities remain dissolved in the solvent.
Solvent Selection and Solubility
The choice of solvent is a critical parameter for successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Based on the "like dissolves like" principle and solubility data for the parent compound, N-phenylbenzamide, polar organic solvents are good candidates.[1] Ethanol is often a suitable solvent for benzamides as it is readily available, has a good boiling point for heating, and is relatively non-toxic.[2] A mixed solvent system, such as ethanol and water, can also be effective, where water acts as an anti-solvent to induce crystallization.
Data Presentation
The following table presents solubility data for the related compound, N-phenylbenzamide, in 85% acetic acid and ethanol to guide solvent selection. This data is intended to be representative and the optimal solvent system for this compound should be determined experimentally.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 85% Acetic Acid | 20 | 1.11 |
| 85% Acetic Acid | 30 | 1.69 |
| 85% Acetic Acid | 35 | 2.07 |
| Ethanol | 30 | 4.1 |
Data for N-phenylbenzamide, a structurally similar compound.[1]
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
Protocol:
-
Dissolution:
-
Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-30 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with constant stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling ethanol on the hot plate.
-
Place a fluted filter paper in a stemless funnel and place the funnel on top of the preheated flask.
-
Quickly and carefully pour the hot solution of the compound through the fluted filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger and purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to aid in preliminary drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-80°C). The melting point of the similar compound 3,5-dimethylbenzamide is 135-135.5°C, so a higher drying temperature may be possible but should be determined after an initial melting point analysis of the purified product.[3] Alternatively, dry the crystals in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.
-
Calculate the percent recovery of the purified compound.
-
Mandatory Visualization
References
Application Notes and Protocols for the Analytical Characterization of 3,5-dimethyl-N-phenylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-dimethyl-N-phenylbenzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and robust analytical methods are crucial for its identification, purity assessment, and quality control. These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data presentation.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and quantifying this compound. The following protocol is adapted from a method for a structurally related compound and is suitable for purity determination and assay.[1][2]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) containing 0.1% formic acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: UV absorbance at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (t R ) | To be determined experimentally |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Purity (%) | ≥ 98.0% |
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
-
Column: A non-polar capillary column such as a phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Data Presentation: GC-MS
| Parameter | Expected Value |
| Retention Time (t R ) | To be determined experimentally |
| Molecular Ion [M] + | m/z 225.12 |
| Key Fragment Ions | To be determined experimentally |
Workflow for GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.
Spectroscopic Methods
Spectroscopic techniques are employed for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg in 0.6-0.7 mL of solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR experiments like COSY and HSQC for full structural assignment.
Data Presentation: NMR
¹H NMR (400 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 | d, J = 7.6 Hz | 2H | Aromatic CH |
| 7.37 | t, J = 7.6 Hz | 2H | Aromatic CH |
| 7.19 – 7.15 | m | 2H | Aromatic CH |
| 2.41 | s | 6H | 2 x CH₃ |
¹³C NMR (100 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Assignment |
| 166.08 | C=O |
| 138.55 | Aromatic C |
| 138.06 | Aromatic C |
| 135.05 | Aromatic C |
| 133.46 | Aromatic C |
| 129.09 | Aromatic CH |
| 124.77 | Aromatic CH |
| 124.44 | Aromatic CH |
| 120.12 | Aromatic CH |
| 21.31 | CH₃ |
Logical Relationship of NMR Experiments
Caption: Logical relationship of NMR experiments for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
Data Presentation: FTIR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend (Amide II) |
| ~1450 | Medium | Aromatic C=C stretch |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and thermal stability.
Experimental Protocol: DSC & TGA
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Temperature Range: 25 °C to 250 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA Conditions:
-
Temperature Range: 25 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Presentation: Thermal Analysis
| Parameter | Method | Expected Value |
| Melting Point (T m ) | DSC | To be determined experimentally |
| Decomposition Temperature (T d ) | TGA | To be determined experimentally |
Workflow for Thermal Analysis
Caption: Workflow for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
References
Application Notes and Protocols: Antimicrobial Screening of 3,5-dimethyl-N-phenylbenzamide Analogues
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the antimicrobial screening of 3,5-dimethyl-N-phenylbenzamide analogues, including detailed experimental protocols, data presentation in tabular format, and workflow visualizations.
Introduction
N-phenylbenzamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, and N-phenylbenzamide analogues represent a promising scaffold for such endeavors.[4][5] This document outlines the standard methodologies for evaluating the in vitro antimicrobial activity of synthesized this compound analogues.
Data Presentation: Antimicrobial Activity of N-phenylbenzamide Analogues
The following tables summarize the quantitative data from antimicrobial screening studies of various N-phenylbenzamide derivatives. These tables provide a clear comparison of the antimicrobial efficacy of different analogues against a range of microorganisms.
Table 1: Antibacterial and Antifungal Activity of N-phenylbenzamide Derivatives (3a-e) [6]
| Compound | Test Organism | Zone of Inhibition (mm) at 25 µg |
| 3a-e | Staphylococcus aureus (Gram-positive) | >14 |
| 3a-e | Escherichia coli (Gram-negative) | >14 |
| 3a-e | Candida albicans (Fungus) | >14 |
| Streptomycin | Staphylococcus aureus | Sensitive |
| Streptomycin | Escherichia coli | Sensitive |
Note: A zone of inhibition >14 mm is correlated with sensitivity to the tested compound.[5]
Table 2: Antibacterial Activity of N-Benzamide Derivatives (5a, 6b, 6c) [7]
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | Bacillus subtilis | 25 | 6.25 |
| 5a | Escherichia coli | 31 | 3.12 |
| 6b | Escherichia coli | 24 | 3.12 |
| 6c | Bacillus subtilis | 24 | 6.25 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments used in the antimicrobial screening of this compound analogues.
Agar Disc Diffusion Method for Zone of Inhibition (ZOI)
This method is used for the preliminary screening of antimicrobial activity. It is a qualitative or semi-quantitative test that measures the ability of a compound to inhibit microbial growth on an agar plate.
Materials:
-
Test compounds (this compound analogues)
-
Standard antibiotic discs (e.g., Streptomycin) as a positive control
-
Dimethyl sulfoxide (DMSO) or other suitable solvent as a negative control
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Incubator
-
Caliper or ruler
Protocol:
-
Inoculum Preparation:
-
From a pure culture, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Press the swab against the inside of the tube to remove excess fluid.[8]
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[8]
-
-
Disc Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 25 µ g/disc ).[5]
-
Allow the solvent to evaporate completely from the discs.
-
Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).[8]
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to those of the standard antibiotic.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Standard antibiotic for quality control
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal cultures
-
Sterile 96-well polypropylene microtiter plates
-
Multichannel pipette
-
Spectrophotometer or plate reader (optional)
-
Resazurin or other growth indicator (optional)
Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations. Typically, 50 µL of broth is added to each well, followed by 50 µL of the compound in the first well, and then serially diluted.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]
-
Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm. A growth indicator like resazurin can also be used, where a color change indicates metabolic activity (growth).
-
Concluding Remarks
The protocols and data presented herein provide a foundational framework for the antimicrobial screening of this compound analogues. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The promising activity of N-phenylbenzamide derivatives warrants further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies, to fully elucidate their therapeutic potential.
References
- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,5-dimethyl-N-phenylbenzamide in Cell-Based Assays
Introduction
N-phenylbenzamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various analogs have demonstrated potential as anticancer, antiviral, and antiparasitic agents.[1][2][3] The core structure allows for a wide range of substitutions, leading to modulation of their biological effects. This document outlines protocols for evaluating the cytotoxic and mechanistic properties of 3,5-dimethyl-N-phenylbenzamide in cell-based assays, drawing parallels from published data on similar molecules.
Potential Signaling Pathways
Based on the activities of related N-phenylbenzamide compounds, this compound could potentially modulate several key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis, while others can interfere with pathways like PI3K/AKT/mTOR or GSK-3β.[4][5]
Caption: Potential signaling pathways modulated by N-phenylbenzamide derivatives.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on activities reported for analogous compounds. These tables are intended to serve as a template for organizing experimental results.
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| HCT-116 | Colon Cancer | Data to be determined |
IC50 values for related imidazole-based N-phenylbenzamide derivatives ranged from 7.5 to 11.1 µM against A549, HeLa, and MCF-7 cell lines.[4] A 3,5-diamino-N-phenylbenzamide derivative showed an IC50 of 8.3 µM against HCT-116 cells.[6]
Table 2: Selectivity Index of this compound.
| Cell Line | Parameter | Value (µM) | Selectivity Index (SI) |
| Vero (Normal) | TC50 | Data to be determined | TC50 / IC50 |
| A549 (Cancer) | IC50 | Data to be determined |
For a related N-phenylbenzamide derivative, the TC50 in Vero cells was 620 µM, while the IC50 against a virus in the same cells was 5.7-12 µM, indicating a high selectivity index.[1][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration, typically ≤0.5%).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Caspase-3/7 Activity)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of key executioner caspases.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Plate-reading luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a white-walled 96-well plate.
-
-
Assay Execution:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all readings.
-
Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
-
Caption: Workflow for the caspase-3/7 apoptosis assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
Application Notes and Protocols for the In Vivo Formulation of 3,5-dimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-N-phenylbenzamide is a synthetic small molecule belonging to the benzamide class of compounds. Various derivatives of N-phenylbenzamide have demonstrated a range of biological activities, including potential as anticancer, antiparasitic, and antiviral agents.[1][2] A significant number of benzamide derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tissue homeostasis that, when aberrantly activated, is implicated in the development of several cancers.[3] These compounds often act as antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway. Given its structural similarity to known SMO inhibitors, this compound is a compound of interest for in vivo investigation.
This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, tailored for preclinical research settings.
Physicochemical Properties
The formulation of a compound for in vivo studies is critically dependent on its physicochemical properties. While experimental data for this compound is limited, estimations can be made based on structurally related compounds. The calculated XLogP3 value for the closely related N-(3,5-dimethylphenyl)-3-methoxybenzamide is 3.5, indicating that this compound is also a lipophilic compound with low aqueous solubility.[4] This characteristic necessitates the use of specific formulation strategies to ensure adequate bioavailability for in vivo studies.
| Property | Value (Estimated/Reported for Analogs) | Reference |
| Molecular Formula | C₁₅H₁₅NO | - |
| Molecular Weight | 225.29 g/mol | - |
| XLogP3 | ~3.5 | [4] |
| Aqueous Solubility | Poor (predicted) | - |
| Melting Point | Not reported; N-phenylbenzamide: 163 °C | [5] |
Formulation Strategies for In Vivo Administration
Due to its predicted lipophilicity, this compound will likely require a formulation that enhances its solubility and absorption. Common approaches for preclinical in vivo studies of poorly soluble compounds include suspensions for oral gavage and solutions for intraperitoneal injection.
Recommended Vehicle Formulations
Based on established protocols for other lipophilic small molecule inhibitors, particularly SMO antagonists, the following vehicles are recommended for consideration. It is crucial to perform small-scale solubility and stability tests of this compound in the selected vehicle prior to in vivo administration.
| Administration Route | Vehicle Composition | Notes | Reference |
| Oral Gavage | 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water | A common vehicle for oral administration of hydrophobic compounds in mice. | [6] |
| Oral Gavage | Corn oil | Suitable for highly lipophilic compounds. | - |
| Intraperitoneal Injection | 10% DMSO in sterile saline or PBS | Ensure the final DMSO concentration is well-tolerated by the animal model. | [7] |
| Intraperitoneal Injection | 5% (v/v) N,N-dimethylacetamide (DMA), 30% (v/v) Propylene glycol, 65% (v/v) Saline | A multi-component solvent system for compounds with poor solubility. | - |
Experimental Protocols
The following are detailed protocols for the preparation of formulations and their administration to mice. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of Oral Suspension (0.5% Methylcellulose, 0.2% Tween® 80)
Materials:
-
This compound
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Tween® 80 (e.g., Sigma-Aldrich P1754)
-
Sterile, deionized water
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the Vehicle:
-
To prepare 10 mL of vehicle, add 50 mg of methylcellulose to approximately 5 mL of hot (60-70 °C) sterile water and stir until fully dispersed.
-
Add 4.98 mL of cold sterile water and continue to stir at 4 °C until a clear solution is formed.
-
Add 20 µL of Tween® 80 and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the compound to create a paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
For a more uniform suspension, sonicate or homogenize the mixture.
-
-
Storage: Store the suspension at 4 °C and protect from light. Ensure the suspension is thoroughly mixed before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared oral suspension of this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
Procedure:
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Slowly insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, administer the suspension slowly.[6]
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Animal Handling and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
The injection site is typically the lower right quadrant of the abdomen.[9]
-
Insert the needle at a 15-30 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or vessel.
-
Inject the solution slowly. The maximum recommended volume for IP injection in mice is 10 mL/kg.[9]
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse reactions at the injection site or systemic effects.
-
Potential Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Many benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[10] By binding to and antagonizing SMO, inhibitors can block this pathway, making it a target for cancer therapy.
Caption: Proposed mechanism of action via Hedgehog pathway inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: In vivo xenograft study workflow.
Logical Relationship of Formulation Development
The selection of an appropriate formulation is a logical process based on the physicochemical properties of the compound and the intended in vivo model.
Caption: Formulation selection based on compound properties.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vismodegib, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving the Antitumor Activity and Bioavailability of Sonidegib for the Treatment of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of 3,5-dimethyl-N-phenylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of the compound 3,5-dimethyl-N-phenylbenzamide. While the specific biological target of this compound is not yet fully elucidated, derivatives of N-phenylbenzamide have shown a range of biological activities, including inhibition of the mitochondrial permeability transition pore, antiviral effects, and potential as anticancer agents[1][2][3]. These protocols are designed to be adaptable for screening this compound against various biological targets and cell lines. The primary methods detailed are a cell-based cytotoxicity assay (MTT assay) and a generic enzymatic inhibition assay.
Introduction to IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%[4]. It is a critical parameter in drug discovery and development for assessing the potency of an antagonist drug[4]. The IC50 value is typically determined by performing a dose-response experiment where the biological activity is measured at a range of inhibitor concentrations. The resulting data is then plotted to generate a dose-response curve, from which the IC50 value can be calculated[5][6].
Experimental Protocols
Two primary protocols are presented here: a cell-based MTT assay for determining cytotoxicity and a generic enzyme inhibition assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a blue-violet formazan product that can be quantified by spectrophotometry[7]. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative evaluation of a compound's cytotoxic effect[7].
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a hypothesized target)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Culture: Maintain the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism or an online IC50 calculator[8].
This protocol provides a general framework for determining the IC50 of this compound against a specific enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme of interest.
Materials:
-
This compound
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
Stop solution (if required)
-
96-well assay plate (e.g., clear, black, or white depending on the detection method)
-
Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the following components in a final volume of 100 µL:
-
Assay buffer
-
This compound at various concentrations
-
Target enzyme (at a fixed concentration)
-
-
Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes).
-
-
Initiate Reaction: Add the enzyme-specific substrate to each well to start the reaction.
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for a defined period, during which the reaction proceeds linearly.
-
If necessary, add a stop solution to terminate the reaction.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of enzyme inhibition for each concentration:
-
% Inhibition = [1 - (Signal of Inhibitor Well / Signal of No Inhibitor Control)] * 100
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Data Presentation
The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound against HeLa Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.4 ± 5.8 |
| 50 | 55.7 ± 4.9 |
| 100 | 35.2 ± 3.7 |
| 250 | 15.8 ± 2.5 |
| 500 | 5.1 ± 1.8 |
| 1000 | 2.3 ± 0.9 |
| IC50 (µM) | [Calculated Value] |
Table 2: Enzymatic Inhibition of [Target Enzyme] by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (No Inhibitor) | 0 ± 2.1 |
| 0.01 | 5.6 ± 1.8 |
| 0.1 | 15.2 ± 3.5 |
| 1 | 48.9 ± 4.2 |
| 10 | 85.7 ± 3.1 |
| 100 | 98.2 ± 1.5 |
| IC50 (µM) | [Calculated Value] |
Visualizations
Caption: Experimental workflow for determining the IC50 value using the MTT assay.
As the specific target of this compound is unknown, a hypothetical signaling pathway is presented below, illustrating a common mechanism of action for cytotoxic compounds that induce apoptosis.
Caption: Hypothetical signaling pathway for this compound inducing apoptosis.
References
- 1. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. courses.edx.org [courses.edx.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for High-Throughput Screening of 3,5-dimethyl-N-phenylbenzamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-dimethyl-N-phenylbenzamide scaffold is a key pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel lead compounds for therapeutic development. These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the screening of this compound libraries. The methodologies are designed to be robust, scalable, and suitable for identifying modulators of key cellular targets and pathways.
Featured Application: Targeting the GSK-3β/NF-κB Signaling Pathway
A significant number of N-phenylbenzamide derivatives have been identified as modulators of critical signaling pathways implicated in cancer and inflammatory diseases. One such key pathway is the regulation of Nuclear Factor-kappa B (NF-κB) by Glycogen Synthase Kinase-3β (GSK-3β). In many cancer cells, GSK-3β positively regulates the transcriptional activity of NF-κB, a master regulator of inflammation, cell survival, and proliferation. Therefore, identifying inhibitors of GSK-3β or modulators of this pathway from this compound libraries is a promising strategy for the development of novel therapeutics.
Signaling Pathway: GSK-3β Regulation of NF-κB
The following diagram illustrates the signaling cascade where GSK-3β phosphorylates the IKK complex, leading to the degradation of IκBα and subsequent activation and nuclear translocation of the NF-κB p65/p50 heterodimer. This process ultimately results in the transcription of pro-survival and inflammatory genes.
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign of a this compound library involves several key stages, from initial assay development to hit validation.
Data Presentation
Effective data management and presentation are crucial for the success of an HTS campaign. The following tables provide a template for summarizing screening data.
Table 1: Representative HTS Campaign Summary
This table summarizes the key metrics from a hypothetical primary screen of a 10,000-compound this compound library against a target of interest (e.g., GSK-3β).
| Metric | Value | Notes |
| Total Compounds Screened | 10,000 | This compound library |
| Screening Concentration | 10 µM | Single-dose primary screen |
| Assay Format | 384-well plate, Biochemical | Homogeneous, fluorescence-based |
| Z'-factor (average) | 0.81 | Indicates excellent assay quality |
| Signal-to-Background (S/B) | 12 | Strong assay window |
| Primary Hit Rate | 1.8% | 180 compounds |
| Confirmed Hit Rate | 0.9% | 90 compounds after dose-response |
| Potent Hits (IC₅₀ < 1 µM) | 0.2% | 20 compounds |
Table 2: Representative Activity of N-phenylbenzamide Derivatives
The following table presents IC₅₀ values for representative N-phenylbenzamide derivatives against various targets, illustrating the potential therapeutic applications of this compound class. While not exclusively 3,5-dimethyl substituted, this data showcases the potency achievable with this scaffold.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference |
| Compound 4d | HCT-116 (human colon cancer cells) | Cytotoxicity (MTT) | 8.3 | [1] |
| Compound 1e | Enterovirus 71 (EV 71) | Antiviral (CPE) | 5.7 ± 0.8 | [2][3] |
| Compound 4f | A549 (lung cancer cells) | Cytotoxicity | 7.5 | [4] |
| Compound 4f | HeLa (cervical cancer cells) | Cytotoxicity | 9.3 | [4] |
| Compound 4f | MCF-7 (breast cancer cells) | Cytotoxicity | 8.9 | [4] |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for GSK-3β Kinase Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay for the high-throughput screening of a this compound library to identify inhibitors of GSK-3β.
Materials:
-
GSK-3β enzyme (recombinant)
-
Biotinylated peptide substrate (e.g., Biotin-GS-2)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (e.g., anti-pGS-2)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Stop Buffer (e.g., 100 mM HEPES pH 7.5, 0.1% BSA, 50 mM EDTA)
-
This compound library (10 mM in 100% DMSO)
-
Reference GSK-3β inhibitor (e.g., CHIR-99021)
-
Low-volume 384-well assay plates (e.g., black, non-binding surface)
-
Acoustic liquid handler (e.g., Echo)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting GSK-3β to the desired concentration (e.g., 2 nM) in Assay Buffer.
-
Prepare a 2X substrate/ATP solution by mixing the biotinylated peptide substrate (to a final concentration of 200 nM) and ATP (to a final concentration of 20 µM, corresponding to the Kₘ) in Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare the detection reagent by mixing the Europium-labeled anti-phospho-substrate antibody and SA-APC in Stop Buffer.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-capable plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each compound.
-
Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for primary hits to determine their IC₅₀ values.
-
Protocol 2: Cell-Based HTS Assay for NF-κB Activation
This protocol details a cell-based, luciferase reporter gene assay to screen for inhibitors of TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
TNF-α (Tumor Necrosis Factor-alpha).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
This compound library (10 mM in 100% DMSO).
-
Reference NF-κB inhibitor (e.g., BAY 11-7082).
-
White, clear-bottom 384-well cell culture plates.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HEK293-NF-κB reporter cells in cell culture medium.
-
Dispense 40 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Addition:
-
Prepare a dilution plate of the this compound library in cell culture medium.
-
Add 10 µL of the diluted compounds to the respective wells of the cell plate (final screening concentration, e.g., 10 µM).
-
Add diluted DMSO or reference inhibitor to control wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in cell culture medium.
-
Add 10 µL of the TNF-α solution to all wells (except for unstimulated controls) to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
Incubate the plates for 6-8 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data using the TNF-α-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Calculate the percent inhibition of NF-κB activation for each compound.
-
Identify primary hits and confirm with dose-response curves to determine IC₅₀ values.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to identify and eliminate compounds that are cytotoxic to the cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Radiolabeled 3,5-dimethyl-N-phenylbenzamide for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioligand binding assays are a cornerstone in pharmacology and drug discovery for characterizing receptor-ligand interactions.[1][2] These assays provide critical data on the affinity of a ligand for its receptor (Kd or Ki) and the density of receptors in a given tissue or cell preparation (Bmax).[1][3] This document outlines the synthesis of a novel radiolabeled benzamide, [11C]3,5-dimethyl-N-phenylbenzamide, and provides detailed protocols for its use in saturation and competitive binding assays. The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) makes it an ideal radionuclide for in vivo imaging with Positron Emission Tomography (PET) and for in vitro binding studies where rapid equilibrium is achieved.[4][5][6] The protocols provided herein are designed to be adaptable for various receptor systems where N-phenylbenzamide derivatives have shown activity.
Synthesis of [11C]this compound
The synthesis of [11C]this compound can be achieved via a palladium-mediated carbonylation reaction using [11C]carbon monoxide ([11C]CO) as the radiolabeling precursor.[7][8] This method is advantageous due to its rapidity and efficiency, which are crucial for working with short-lived isotopes like Carbon-11.
Proposed Radiosynthesis Workflow
Caption: Workflow for the synthesis of [11C]this compound.
Experimental Protocol: Radiosynthesis
-
[11C]CO Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert the [11C]CO2 to [11C]CO by passing it through a heated molybdenum or zinc column.
-
Reaction Setup: In a sealed reaction vessel, combine 3,5-dimethyliodobenzene (precursor), aniline, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base in an appropriate solvent (e.g., DMF).
-
[11C]Carbonylation: Bubble the produced [11C]CO through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.
-
Purification: After the reaction, purify the crude mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the [11C]this compound.
-
Formulation: Evaporate the HPLC solvent and formulate the purified product in the desired assay buffer.
-
Quality Control: Determine the radiochemical purity and specific activity of the final product using analytical HPLC and by relating the radioactivity to the mass of the compound.
Data Presentation: Radiosynthesis and Quality Control
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 35 ± 5% |
| Radiochemical Purity | > 99% |
| Specific Activity | 800-1200 Ci/mmol (29.6-44.4 TBq/mmol)[9] |
| Synthesis Time | 25-30 minutes |
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity and density of receptors.[1][2] The following protocols describe saturation and competitive binding assays using the newly synthesized [11C]this compound.
Experimental Protocol: Membrane Preparation
-
Homogenization: Homogenize tissues or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[3]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[3]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[3]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[10]
Experimental Protocol: Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[1][3]
-
Thaw and Dilute Membranes: On the day of the assay, thaw the membrane preparation on ice and dilute to the desired concentration in the assay buffer.
-
Prepare Radioligand Dilutions: Prepare serial dilutions of [11C]this compound in the assay buffer (typically 8-12 concentrations).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for "Total Binding" and "Non-specific Binding" (NSB).[3]
-
Non-specific Binding: For NSB wells, add a high concentration (e.g., 1000-fold excess) of the unlabeled this compound.
-
Incubation: Add the diluted membranes to all wells, followed by the serially diluted radioligand. Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in a suitable buffer) to separate bound from free radioligand.[3][10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[3]
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Experimental Protocol: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of a competing unlabeled ligand.[1]
-
Thaw and Dilute Membranes: Prepare the membrane solution as described for the saturation assay.
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound (typically 10-12 concentrations).
-
Radioligand Concentration: Use a fixed concentration of [11C]this compound, ideally at or below its Kd value determined from the saturation assay.
-
Assay Setup: In a 96-well plate, set up wells for Total Binding (no test compound), NSB (excess unlabeled this compound), and for each concentration of the test compound.
-
Incubation: Add the serially diluted test compound, the fixed concentration of the radioligand, and the diluted membranes to the appropriate wells. Incubate as described for the saturation assay.
-
Filtration, Washing, and Quantification: Follow the same procedure as outlined for the saturation binding assay.
Data Analysis Workflow
Caption: Workflow for the analysis of radioligand binding assay data.
Data Presentation: Binding Assay Results
Saturation Binding Data
| Parameter | Value |
| Kd (Dissociation Constant) | 1.5 ± 0.2 nM |
| Bmax (Receptor Density) | 450 ± 30 fmol/mg protein |
Competitive Binding Data (Example with a Test Compound)
| Parameter | Value |
| IC50 (Inhibitory Concentration) | 15.8 ± 1.2 nM |
| Ki (Inhibitory Constant) | 7.9 ± 0.6 nM |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the synthesis of [11C]this compound and its application in radioligand binding studies. The successful synthesis of this novel radiotracer, combined with rigorous binding assay methodologies, will enable researchers to accurately quantify receptor-ligand interactions, facilitating the discovery and development of new therapeutic agents. Adherence to these protocols will ensure the generation of high-quality, reproducible data for the characterization of novel compounds.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 3,5-dimethyl-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-dimethyl-N-phenylbenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?
A1: Low yields in the synthesis of N-phenylbenzamides, often prepared via methods like the Schotten-Baumann reaction, can stem from several factors. The primary reasons often involve incomplete conversion of the starting materials, side reactions, or issues during product isolation.[1] Common causes include:
-
Poor quality of starting materials: Impurities in 3,5-dimethylbenzoic acid, aniline, or the acylating agent can lead to side reactions and lower the yield.
-
Inefficient acid chloride formation: If you are preparing 3,5-dimethylbenzoyl chloride from the corresponding carboxylic acid, incomplete conversion will result in a lower overall yield.
-
Hydrolysis of the acid chloride: 3,5-Dimethylbenzoyl chloride is reactive and can hydrolyze back to the carboxylic acid in the presence of water.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete reactions.[1]
-
Side reactions: The formation of byproducts, such as diacylation of aniline, can reduce the yield of the desired product. Using a slight excess of aniline can help minimize this.[1]
-
Product loss during workup and purification: The product may be lost during extraction, washing, or recrystallization steps.
Q2: How can I improve the yield of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid?
A2: The reaction of 3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride is a common method. To optimize the yield of 3,5-dimethylbenzoyl chloride, consider the following:
-
Molar ratio of reactants: A significant excess of thionyl chloride is often used to drive the reaction to completion. A molar ratio of 1:5 for 3,5-dimethylbenzoic acid to thionyl chloride has been reported to give high yields.[2]
-
Temperature programming: A stepwise increase in temperature can improve the reaction rate and conversion. For instance, starting at a lower temperature (e.g., 30-50°C) and gradually increasing to reflux has been shown to be effective.[2]
-
Reaction time: Ensure the reaction is allowed to proceed for a sufficient duration to ensure complete conversion. Refluxing for 2-4 hours is a common practice.[2]
Q3: What are the optimal conditions for the Schotten-Baumann reaction between 3,5-dimethylbenzoyl chloride and aniline?
A3: The Schotten-Baumann reaction is a robust method for acylating amines.[3][4] Key parameters to control for optimal yield include:
-
Base: An aqueous base, such as sodium hydroxide (NaOH), is used to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction forward.[5][6]
-
Solvent system: A two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water, is used.[1] The reactants and product remain in the organic phase, while the base neutralizes the acid in the aqueous phase.
-
Temperature: The reaction is often carried out at a low temperature (e.g., in an ice bath) to control the exothermic reaction and minimize side reactions.[1]
-
Stirring: Vigorous stirring is crucial to ensure efficient mixing between the two phases.[1]
Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots on a TLC plate indicate the presence of impurities. These could include:
-
Unreacted starting materials: 3,5-dimethylbenzoyl chloride (or 3,5-dimethylbenzoic acid if hydrolysis occurred) and aniline.
-
Side products: Diacylated aniline is a possible byproduct.[1]
-
Hydrolysis product: 3,5-dimethylbenzoic acid if the acid chloride reacted with water.
Q5: My final product is difficult to purify. What methods are recommended?
A5: Recrystallization is a common and effective method for purifying N-phenylbenzamides.[1] A mixed solvent system, such as ethanol-water, is often suitable.[1] If recrystallization is insufficient to remove persistent impurities, column chromatography can be employed.[1]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3,5-Dimethylbenzoyl Chloride [2]
| Parameter | Condition | Reported Yield |
| Reactants | 3,5-Dimethylbenzoic acid, Thionyl chloride | >98% |
| Molar Ratio (Acid:SOCl₂) | 1:5 | |
| Temperature Program | 1h at 30-50°C, then ramp to 65°C | |
| Reflux Time | 2-4 hours |
Table 2: General Troubleshooting Guide for Low Yield of this compound
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Increase reaction time and/or temperature gradually. |
| Poor quality of reagents. | Use freshly purified starting materials. | |
| Formation of multiple products | Side reactions due to high temperature. | Perform the reaction at a lower temperature (e.g., 0°C).[1] |
| Incorrect stoichiometry. | Use a slight excess of aniline to minimize diacylation.[1] | |
| Difficulty in product isolation | Product is soluble in the workup solvents. | Precipitate the product by pouring the reaction mixture into cold water.[1] |
| Emulsion formation during extraction. | Add brine to the separatory funnel to break the emulsion.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylbenzoyl Chloride [2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid and thionyl chloride in a 1:5 molar ratio.
-
Heat the mixture with stirring at 30-50°C for 1 hour.
-
Gradually increase the temperature to 55°C and maintain for 1 hour.
-
Further, increase the temperature to 65°C and hold for 0.5 hours.
-
Bring the mixture to reflux and continue for 2-4 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction [1]
-
In a flask equipped with a magnetic stirrer, dissolve aniline in a 5% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of 3,5-dimethylbenzoyl chloride to the stirred solution.
-
Continue to stir vigorously for 15-20 minutes in the ice bath.
-
Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Mandatory Visualization
Caption: Schotten-Baumann reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
Technical Support Center: Purification of 3,5-dimethyl-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3,5-dimethyl-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials, such as 3,5-dimethylbenzoic acid and aniline, or byproducts from the coupling reaction. If an acid chloride was used, residual acid could be present. Side-products from potential side reactions may also be present.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for 3,5-dimethylbenzamide is 135-135.5 °C.[1] A broad melting range or a melting point lower than this suggests the presence of impurities.
Q3: My purified this compound appears as an oil instead of a solid. What should I do?
A3: The presence of impurities or residual solvent can lower the melting point and cause the product to appear as an oil.[2] Attempt to purify the oil using column chromatography. Ensure the product is thoroughly dried under a high vacuum to remove any remaining solvent.[2]
Q4: I have a low yield after purification. What are the common causes?
A4: Low yields can result from several factors. During recrystallization, using too much solvent or not cooling the solution sufficiently can lead to product loss in the mother liquor. In column chromatography, incomplete elution or product decomposition on the silica gel can reduce the yield.[3][4] Sub-optimal work-up procedures after synthesis can also lead to product loss, for instance, through the formation of emulsions during extraction.[2][3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Recrystallization Issues
Problem 1: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute, meaning the concentration of your compound is below its saturation point.
-
Solution: Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]
-
Possible Cause: The solution is supersaturated but requires a nucleation site to initiate crystal growth.
-
Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches on the glass can serve as nucleation sites.[5]
-
Solution 2 (Seeding): Add a single, pure crystal of this compound from a previous batch to the solution to induce crystallization.[5]
-
Possible Cause: The chosen solvent is too effective at dissolving the compound, even at low temperatures.
-
Solution: Select a different solvent or a mixed solvent system where the compound is less soluble at room temperature.[5]
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the solution's saturation point. Then, allow the solution to cool more slowly in a vibration-free environment.
Problem 3: The product is still impure after recrystallization.
-
Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurities, leading to co-precipitation.
-
Solution: A preliminary purification step, such as column chromatography, may be necessary before recrystallization.[2] Alternatively, try a different recrystallization solvent.
Column Chromatography Issues
Problem 1: Poor separation of the product from impurities (co-elution).
-
Possible Cause: The polarity of the eluent (solvent system) is not optimal for separating the compounds.
-
Solution: Adjust the solvent system. If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane). If they are moving too slowly, increase the eluent's polarity (e.g., increase the proportion of the polar solvent like ethyl acetate).[4] Consider switching to a different stationary phase, such as alumina, if silica gel is ineffective.[4]
Problem 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the solvent system. For amides, which can be somewhat polar, a mixture of hexane and ethyl acetate is a common starting point.[6][7]
Problem 3: The product appears to be decomposing on the column.
-
Possible Cause: Some compounds can be sensitive to the acidic nature of standard silica gel.
-
Solution: Consider using neutral alumina as the stationary phase or deactivating the silica gel by adding a small amount of a base, like triethylamine (e.g., 1%), to the eluent.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | Inferred |
| Molecular Weight | 225.29 g/mol | Inferred |
| Melting Point | 135-135.5 °C | [1] |
| Appearance | Solid | Inferred |
Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Tips |
| Recrystallization | Ethanol/Water | Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy. Upon cooling, pure crystals should form.[2] |
| Acetonitrile | Amides often show good recrystallization behavior in acetonitrile. Dissolve in a minimum of hot solvent and allow to cool slowly.[8] | |
| Hexane/Ethyl Acetate | A good mixed-solvent system for compounds with intermediate polarity.[9] | |
| Column Chromatography | Hexane/Ethyl Acetate | A common eluent for amides. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.[6][7][10] |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add warm water dropwise with swirling until the solution remains faintly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the this compound.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under a high vacuum.
Visualizations
Caption: General workflow for troubleshooting the purification of a chemical compound.
Caption: Decision tree for troubleshooting common issues in recrystallization.
Caption: Logical relationships for troubleshooting column chromatography problems.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
Technical Support Center: Enhancing the Solubility of 3,5-dimethyl-N-phenylbenzamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3,5-dimethyl-N-phenylbenzamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
A: This is a common issue for compounds with low aqueous solubility.[1] this compound is likely highly soluble in a polar aprotic solvent like DMSO but becomes insoluble when introduced into a predominantly aqueous environment. The dramatic change in solvent polarity causes the compound to "crash out" of the solution.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: To avoid solvent-induced artifacts and cytotoxicity, the final DMSO concentration in most cell-based assays should be kept as low as possible, typically below 0.5%.[1] However, some assays may tolerate up to 1%. It is crucial to determine the tolerance of your specific biological system by running appropriate vehicle controls.
Q3: I'm still observing precipitation even at low DMSO concentrations. What other strategies can I use?
A: Several strategies can be employed to enhance the solubility of your compound. These include the use of co-solvents, surfactants, cyclodextrins, or adjusting the pH of your buffer if the compound has ionizable groups.[2][3] A systematic approach, starting with the simplest method, is recommended.[4]
Q4: How can I determine the maximum soluble concentration of this compound in my assay buffer?
A: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in the final assay buffer (including the same final concentration of DMSO) and observing for precipitation.[5] Turbidity can be measured using a plate reader, or the samples can be centrifuged and the supernatant analyzed by HPLC to quantify the soluble compound.[5]
Q5: Can the presence of proteins, like serum, in my cell culture media affect the solubility of my compound?
A: Yes, proteins in the media can sometimes help to keep hydrophobic compounds in solution.[2] However, the effect can vary. It's advisable to test the solubility of your compound in both the base buffer and the complete, protein-containing media to assess the impact.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon initial dissolution in DMSO stock. | - Compound has low intrinsic solubility in DMSO.- Water has been absorbed by the DMSO (hygroscopic). | - Gently warm the solution (if the compound is heat-stable).- Use sonication to aid dissolution.[6]- Ensure you are using anhydrous DMSO and keep the container tightly sealed.[7] |
| Precipitation when diluting DMSO stock into aqueous buffer. | - Final concentration exceeds the aqueous solubility limit.- The rapid change in solvent polarity. | - Lower the final concentration of the compound in the assay.- Decrease the final DMSO concentration to the lowest acceptable level for your assay.- Perform a serial dilution in 100% DMSO before the final dilution into the aqueous buffer.[2]- Pre-warm the aqueous buffer to 37°C before adding the compound stock solution. |
| Inconsistent or non-reproducible assay results. | - The compound is not fully dissolved, leading to variable effective concentrations. | - Visually inspect assay plates for any precipitate under a microscope.- Determine the kinetic solubility to ensure you are working below the precipitation point.[5]- Consider using solubilizing agents like surfactants or cyclodextrins to maintain solubility.[4] |
| Assay results are not dose-dependent. | - The compound is precipitating at higher concentrations in the assay plate. | - Re-evaluate the solubility of your compound at the higher concentrations.- If precipitation is observed, the higher concentration data points are not valid. The true soluble concentration is the highest concentration that does not show precipitation. |
Quantitative Solubility Data
Table 1: Solubility of Benzanilide in Various Organic Solvents [8]
| Solvent | Temperature (K) | Molar Fraction (x) |
| Methanol | 293.15 | 0.0432 |
| 298.15 | 0.0515 | |
| 303.15 | 0.0613 | |
| Ethanol | 293.15 | 0.0489 |
| 298.15 | 0.0583 | |
| 303.15 | 0.0694 | |
| Acetone | 293.15 | 0.2381 |
| 298.15 | 0.2735 | |
| 303.15 | 0.3128 | |
| Ethyl Acetate | 293.15 | 0.1523 |
| 298.15 | 0.1784 | |
| 303.15 | 0.2076 |
Data extracted from F. G. Chen et al. (2020) and represents the mole fraction of benzanilide at equilibrium.[8] Benzanilide is reported to be insoluble in water.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a standard 10 mM stock solution of this compound in 100% DMSO.[6]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[7]
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₅H₁₅NO) is 225.29 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 225.29 g/mol * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex for 30-60 seconds to dissolve the compound.[7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[6] Gentle warming (e.g., to 37°C) can also be used if the compound is known to be heat-stable.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
Protocol 2: Improving Solubility with a Surfactant (Polysorbate 80)
This protocol describes how to use a non-ionic surfactant to improve the solubility of a poorly soluble compound in an aqueous buffer.[4]
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Surfactant Solution: Prepare a 1% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.
-
Add Compound: Weigh out the desired amount of this compound and add it to the Polysorbate 80 solution.
-
Solubilization: Stir the mixture at room temperature for several hours or overnight until the compound is completely dissolved.
-
Final Preparation: The resulting solution can then be sterile-filtered (if necessary) and used for dilutions in your biological assay. Remember to include a vehicle control with the same concentration of Polysorbate 80.
Protocol 3: Enhancing Solubility with Cyclodextrins (HP-β-CD)
This protocol details the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and improve aqueous solubility.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration determined to be effective and non-toxic to your assay system (e.g., 1-10 mM).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Quantify Concentration: The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., by HPLC-UV or a suitable spectrophotometric method).
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-phenylbenzamide [chemister.ru]
preventing degradation of 3,5-dimethyl-N-phenylbenzamide in solution
Welcome to the Technical Support Center for 3,5-dimethyl-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure of an N-substituted aromatic amide, this compound is susceptible to several primary degradation pathways:
-
Hydrolysis (Acidic and Basic): The amide bond can be cleaved by hydrolysis under both acidic and basic conditions, yielding 3,5-dimethylbenzoic acid and aniline. This process is often accelerated by heat.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. Aromatic amides may undergo rearrangements or cleavage.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo thermal decomposition, leading to the cleavage of the amide bond and potentially other fragmentation.
-
Oxidative Degradation: The presence of oxidizing agents or exposure to atmospheric oxygen, especially under light or in the presence of metal ions, can lead to oxidative degradation.[3]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?
A2: Unexpected peaks are likely due to the formation of degradation products. The most common culprits are hydrolysis products (3,5-dimethylbenzoic acid and aniline) if the solution was exposed to acidic or basic conditions, or photolysis products if exposed to light. To identify the degradants, a forced degradation study is recommended.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To minimize degradation, stock solutions should be stored in a cool, dark place.[4] An amber vial is recommended to protect against light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. The solvent choice is also critical; aprotic, anhydrous solvents are generally preferred to minimize hydrolysis. The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[4]
Q4: Which solvents are recommended for dissolving this compound to maintain its stability?
A4: Based on the solubility of structurally similar benzamides, this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol.[5][6][7] It is likely to have low solubility in water.[5][8] For stability, anhydrous grades of these solvents should be used to minimize the risk of hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant appearance of new peaks corresponding to 3,5-dimethylbenzoic acid and aniline in HPLC within hours of preparation. | Hydrolysis due to acidic or basic pH of the buffer. | 1. Adjust pH: If experimentally feasible, adjust the buffer to a neutral pH (around 7) where amide hydrolysis is generally slower. 2. Lower Temperature: Conduct the experiment at a lower temperature to reduce the rate of hydrolysis. 3. Limit Exposure Time: Prepare the solution immediately before use and minimize the time the compound is in the aqueous buffer. 4. Use Co-solvents: If the experimental design allows, consider using a co-solvent system (e.g., buffer with a percentage of an organic solvent like DMSO or ethanol) to reduce the activity of water. |
Issue 2: Compound Degradation After Exposure to Laboratory Light
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of unknown degradation products after leaving the solution on the lab bench. | Photodegradation from exposure to ambient or UV light. | 1. Use Amber Vials: Always store and handle solutions of this compound in amber or light-protecting vials. 2. Protect from Light: During experiments, wrap the container in aluminum foil or work in a dimly lit area. 3. Filter Light Sources: If possible, use light sources with filters to block UV wavelengths. |
Issue 3: Inconsistent Results and Loss of Compound in Heated Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield or recovery of this compound after a reaction or process involving heat. | Thermal Degradation of the compound. | 1. Lower the Temperature: If possible, reduce the reaction or processing temperature. 2. Reduce Heating Time: Minimize the duration of exposure to high temperatures. 3. Inert Atmosphere: Conduct heated experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the degradation of this compound under various stress conditions. This data is based on typical degradation profiles for N-phenylbenzamides and should be used as a guideline. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Hydrolytic Degradation of this compound (1 mg/mL) at 60°C
| Condition | Time (hours) | % Degradation (Illustrative) |
| 0.1 N HCl | 2 | 5% |
| 8 | 18% | |
| 24 | 45% | |
| 0.1 N NaOH | 2 | 8% |
| 8 | 25% | |
| 24 | 60% | |
| pH 7 Buffer | 24 | < 1% |
Table 2: Illustrative Photodegradation of this compound (1 mg/mL in Methanol)
| Light Source | Exposure Time (hours) | % Degradation (Illustrative) |
| Xenon Lamp (ICH Option 1) | 1.2 | 10% |
| 6 | 35% | |
| Ambient Laboratory Light | 24 | 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amber HPLC vials
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in an amber vial.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH in an amber vial.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Separately, heat a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 48 hours.
-
Analyze the samples by dissolving the solid in mobile phase or diluting the solution and compare against a control sample stored at 2-8°C.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in methanol) in a photostability chamber according to ICH guidelines.
-
Simultaneously, keep a control sample protected from light under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using the samples generated from the forced degradation study.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3,5-dimethyl-N-phenylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the scale-up synthesis of 3,5-dimethyl-N-phenylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed or is very slow | 1. Low reaction temperature.2. Poor quality of reagents.3. Ineffective mixing in a biphasic system (if applicable). | 1. Gradually increase the reaction temperature while monitoring for side product formation.2. Ensure the purity of 3,5-dimethylbenzoic acid and aniline. Aniline can be distilled prior to use.3. Increase the stirring rate to ensure efficient mixing of the aqueous and organic layers. |
| Low Yield | 1. Impurities in starting materials.2. Incorrect stoichiometry.3. Suboptimal reaction temperature.4. Inefficient mixing.5. Hydrolysis of the acylating agent (e.g., acyl chloride). | 1. Use high-purity starting materials. Consider purification of 3,5-dimethylbenzoic acid if necessary.[1]2. Ensure accurate molar ratios of reactants.3. Optimize the reaction temperature; too low may be too slow, and too high may lead to side reactions.4. Ensure vigorous and efficient stirring, especially in heterogeneous mixtures.5. In reactions using acyl chlorides, ensure anhydrous conditions to prevent hydrolysis back to the carboxylic acid. |
| Formation of Multiple Products (observed by TLC/HPLC) | 1. Side reactions due to high temperature.2. Presence of impurities in the starting materials.3. Di-acylation of aniline. | 1. Perform the reaction at a lower temperature.2. Purify the starting materials before the reaction.3. Use a slight excess of aniline to minimize di-acylation. |
| Difficulty in Isolating the Product | 1. Product is soluble in the reaction solvent.2. Emulsion formation during workup. | 1. After the reaction, pour the mixture into a large volume of cold water to precipitate the product.2. Add a small amount of brine to the separatory funnel to break up emulsions. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities.2. Residual solvent. | 1. Attempt to purify the oil via column chromatography.2. Ensure the product is thoroughly dried under vacuum. |
| Low Purity of the Final Product After Recrystallization | 1. Inappropriate recrystallization solvent.2. Product co-precipitating with impurities. | 1. Screen different solvent systems for recrystallization. A common system for similar compounds is ethanol/water.2. Consider a preliminary purification step like column chromatography before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
The most common and scalable methods for synthesizing N-aryl benzamides involve the reaction of a benzoic acid derivative with an aniline. For the synthesis of this compound, two primary routes are recommended for scale-up:
-
Acyl Chloride Route (Schotten-Baumann type reaction): This involves the conversion of 3,5-dimethylbenzoic acid to 3,5-dimethylbenzoyl chloride, followed by reaction with aniline in the presence of a base. This is a robust and often high-yielding method.
-
Direct Amide Coupling: This method involves reacting 3,5-dimethylbenzoic acid directly with aniline using a coupling agent. For large-scale reactions, cost-effective coupling reagents such as T3P (n-propylphosphonic anhydride) or CDI (carbonyldiimidazole) are often preferred over more expensive reagents like HATU.[2]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
The most critical parameters to monitor during scale-up are:
-
Temperature Control: Amidation reactions can be exothermic. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. A robust cooling system and controlled addition of reagents are crucial to prevent temperature runaways and the formation of impurities.[3]
-
Mixing Efficiency: As the reaction volume increases, ensuring adequate mixing becomes more critical to maintain reaction homogeneity and achieve consistent results. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.[3]
-
Reaction Time: Reaction times may need to be adjusted during scale-up. It is essential to monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.[3]
Q3: What are the likely impurities to be found in the crude this compound product?
Potential impurities can arise from starting materials or side reactions during the synthesis. These may include:
-
Unreacted Starting Materials: Residual 3,5-dimethylbenzoic acid and aniline.
-
Di-acylated Aniline: Formation of N,N-bis(3,5-dimethylbenzoyl)aniline, especially if the stoichiometry is not well-controlled.
-
Impurities from Starting Materials: The purity of the final product is highly dependent on the purity of the starting 3,5-dimethylbenzoic acid. Impurities such as 5-methyl isophthalic acid or 2,4-dimethyl benzoic acid could be present if the starting material is not sufficiently pure.[1]
-
Degradation Products: Prolonged reaction times or high temperatures can lead to product degradation.[3]
Q4: What are the recommended purification methods for this compound at an industrial scale?
For large-scale purification, the following methods are recommended:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be identified to provide good recovery and high purity.[4]
-
Trituration: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but impurities are soluble, can be an effective purification step.
-
Column Chromatography: While more expensive and solvent-intensive for very large scales, it can be used for high-purity requirements or to remove closely related impurities.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
Step 1: Preparation of 3,5-dimethylbenzoyl chloride
-
In a suitable reactor, suspend 3,5-dimethylbenzoic acid (1.0 eq) in an anhydrous inert solvent such as toluene or dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitor by GC or the cessation of gas evolution).
-
Distill off the excess thionyl chloride and solvent under reduced pressure to obtain crude 3,5-dimethylbenzoyl chloride.
Step 2: Amidation
-
In a separate reactor, dissolve aniline (1.0 eq) and a base such as triethylamine (1.1 eq) or pyridine in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of the crude 3,5-dimethylbenzoyl chloride (1.05 eq) in the same solvent to the aniline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Direct Amide Coupling using T3P
-
In a reactor, dissolve 3,5-dimethylbenzoic acid (1.0 eq), aniline (1.05 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in a suitable solvent like ethyl acetate or acetonitrile.
-
Slowly add a solution of T3P (n-propylphosphonic anhydride) (1.5 eq, typically as a 50% solution in a suitable solvent) to the reaction mixture, maintaining the temperature between 20-30°C.
-
Stir the reaction at room temperature until completion (monitor by TLC or HPLC).
-
Upon completion, quench the reaction with water or an aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
The following table presents hypothetical comparative data for the two synthetic routes at a pilot scale (1 kg input of 3,5-dimethylbenzoic acid). Actual results may vary depending on specific reaction conditions and equipment.
| Parameter | Acyl Chloride Route | Direct Coupling (T3P) Route |
| Purity (by HPLC) | >99% | >98% |
| Yield (after purification) | 85-95% | 80-90% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Key Process Considerations | - Requires handling of corrosive thionyl chloride.- Exothermic reaction, requires careful temperature control.- Two-step process. | - Milder reaction conditions.- Single-step process.- T3P is a less hazardous reagent than thionyl chloride. |
Visualizations
References
Technical Support Center: Synthesis of Sterically Hindered N-Phenylbenzamides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sterically hindered N-phenylbenzamides, with a focus on alternative coupling agents that can overcome challenges associated with bulky substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sterically hindered N-phenylbenzamides.
Q1: My standard amide coupling reaction (e.g., using HATU, DCC, or EDC/HOBt) is resulting in low or no yield. What are the primary causes?
A1: Low yields in these reactions are typically due to a few key factors related to the challenging nature of the substrates:
-
Steric Hindrance: The bulky groups on your N-phenylaniline and/or benzoyl chloride physically block the reactive centers, slowing down the reaction rate significantly.[1] Standard coupling reagents may not be potent enough to overcome this high activation energy barrier.
-
Reduced Nucleophilicity of the Amine: Electron-withdrawing groups on the phenyl ring of the aniline can decrease its nucleophilicity, making it a less effective reactant.
-
Decomposition of Activated Intermediates: The activated carboxylic acid intermediate may decompose or participate in side reactions before the sterically hindered amine can attack.
-
Poor Reagent Solubility: In some cases, the reagents or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: What are some effective alternative coupling agents for sterically hindered N-phenylbenzamides?
A2: For challenging couplings, more potent or specialized reagents are recommended. The following have shown success in overcoming steric hindrance:
-
Propanephosphonic Anhydride (T3P®): This reagent is highly effective for difficult couplings and is known for its clean reaction profiles and the formation of water-soluble byproducts, which simplifies purification.[1][2][3] It is considered a "green" and safe reagent with a low risk of epimerization.[2]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): As a third-generation uronium salt, COMU demonstrates coupling efficiency comparable to or exceeding that of HATU.[4][5] It is safer than benzotriazole-based reagents and its byproducts are also water-soluble.[5][6]
-
Acyl Fluorides (via in situ generation): Converting the carboxylic acid to a more reactive acyl fluoride in situ is a highly effective strategy.[7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or SOF₂ can be used for this purpose. Acyl fluorides are less sterically demanding than many activated esters, which can facilitate the coupling.[7]
Q3: I am observing significant side product formation with T3P®. What could be the cause and how can I mitigate it?
A3: While T3P® is known for clean reactions, side products can occasionally form.
-
Cause: One potential issue is the reaction temperature during reagent addition. Although the overall reaction may be heated, adding T3P® to a solution at room temperature or higher can sometimes lead to multiple side products, especially on a larger scale where the initial exotherm is more pronounced.
-
Solution: A common practice is to cool the initial mixture of the carboxylic acid, amine, and base (e.g., to 0 °C) before the slow addition of T3P®.[8] This helps to control the initial reaction rate and prevent the formation of undesired intermediates. Even if the final reaction temperature is elevated, this initial cooling can improve the reaction profile.
Q4: My reaction with COMU is not going to completion. How can I improve the yield?
A4: Incomplete reactions with COMU in the context of hindered substrates can often be addressed by adjusting the reaction conditions.
-
Solution 1: Double Coupling: For particularly challenging or sterically hindered substrates, a "double coupling" strategy is often effective. After the initial coupling reaction has proceeded for a set time (e.g., 1 hour), the resin is filtered and a fresh solution of the activated acid (using COMU) is added to drive the reaction to completion.[4]
-
Solution 2: Increase Reaction Time: For hindered residues, extending the reaction time to 1-2 hours or even longer may be necessary.[1][4]
-
Solution 3: Monitor the Reaction: COMU reactions often exhibit a color change. The solution may turn orange-red or pink upon addition of the base and reagent, and then fade to colorless or yellow upon completion, which can be a useful visual indicator.[4]
Data Presentation: Comparison of Alternative Coupling Agents
The following table provides a qualitative and quantitative comparison of the recommended alternative coupling agents for the synthesis of sterically hindered amides. Yields are representative and can vary based on the specific substrates and reaction conditions.
| Coupling Agent | Reagent Class | Typical Yield Range for Hindered Substrates | Key Advantages | Common Solvents |
| T3P® | Phosphonic Anhydride | 60-95%[9][10][11][12] | Low epimerization risk; Water-soluble byproducts simplify workup; Non-toxic and non-allergenic.[1][2][3] | Ethyl Acetate, DMF, CH₂Cl₂ |
| COMU | Uronium/Aminium Salt | 80-95%[6] | High reactivity, often superior to HBTU; Safer than benzotriazole-based reagents; Water-soluble byproducts.[5] | DMF, NMP |
| Acyl Fluorides | Activated Acyl Halide | 85-98%[7][13] | Highly reactive intermediate; Reduced steric hindrance at the electrophilic carbon.[7] | CH₂Cl₂, Acetonitrile |
Experimental Protocols
Below are detailed, representative protocols for the synthesis of a sterically hindered N-phenylbenzamide using the recommended alternative coupling agents.
Protocol 1: Amide Coupling using T3P®
This protocol is adapted for a solution-phase synthesis of a sterically hindered N-phenylbenzamide.
-
Reactant Preparation: In a round-bottom flask, dissolve the sterically hindered benzoic acid (1.0 equivalent) and the sterically hindered N-phenylaniline (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., ethyl acetate or DMF).
-
Base Addition: Add a non-nucleophilic base such as pyridine (2.0 equivalents) or DIPEA (3.0-4.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
T3P® Addition: Slowly add T3P® (1.5 equivalents, typically as a 50% solution in a solvent like ethyl acetate) to the cooled, stirring mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required after the initial addition.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. The water-soluble phosphonic acid byproducts will be removed in the aqueous layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using COMU
This protocol describes a general procedure for solution-phase amide coupling with COMU.
-
Reactant Preparation: To a solution of the sterically hindered benzoic acid (1.0 equivalent) and the sterically hindered N-phenylaniline (1.0 equivalent) in anhydrous DMF, add a suitable base (e.g., DIPEA, 2.0 equivalents).
-
Cooling: Cool the mixture to 0 °C.
-
COMU Addition: Add COMU (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours, or until completion as monitored by TLC or LC-MS.[14] For very hindered systems, the reaction time may need to be extended.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, 1 N NaHCO₃, and saturated brine.[14]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 3: Amide Coupling via in situ Acyl Fluoride Formation
This protocol uses a fluorinating agent to generate a reactive acyl fluoride intermediate.
-
Acid Activation: In a flask under an inert atmosphere, dissolve the sterically hindered benzoic acid (1.0 equivalent) in an anhydrous solvent such as DCM. Add the fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Intermediate Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the acyl fluoride.
-
Amine Addition: In a separate flask, dissolve the sterically hindered N-phenylaniline (1.0 equivalent) in anhydrous DCM. Add this solution to the reaction mixture containing the activated acyl fluoride.
-
Reaction: Stir the reaction at room temperature and monitor for completeness by TLC or LC-MS. Reaction times can be significantly longer for these types of couplings.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography.
Visualizations
Workflow for Selecting a Coupling Agent
The following diagram illustrates a general workflow for selecting an appropriate coupling agent for a challenging amide synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines the logical steps to take when troubleshooting a low-yielding amide coupling reaction.
References
- 1. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
managing reaction temperature for optimal 3,5-dimethyl-N-phenylbenzamide synthesis
Technical Support Center: Synthesis of 3,5-dimethyl-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The guidance is tailored for researchers, scientists, and drug development professionals to help manage reaction temperature for optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method is the Schotten-Baumann reaction. This involves the acylation of aniline with 3,5-dimethylbenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The reaction is typically performed in a biphasic system, with an organic solvent for the reactants and an aqueous phase for the base.[2][3]
Q2: Why is temperature control critical in this synthesis?
Temperature control is crucial for balancing the reaction rate against the rate of potential side reactions. Suboptimal temperatures can lead to low yields or the formation of impurities.[1] While higher temperatures can increase the reaction rate, they can also promote the hydrolysis of the acyl chloride and other side reactions.[1] For many N-acylation reactions of this type, the process is initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature.[2][4]
Q3: What are the primary side products to be aware of, and how does temperature influence their formation?
The main side products include:
-
Hydrolysis of 3,5-dimethylbenzoyl chloride: In the presence of water, the acyl chloride can hydrolyze back to 3,5-dimethylbenzoic acid, which will not react with aniline. This is more likely to occur at elevated temperatures.[1]
-
Di-acylation of aniline: While less common for secondary amide formation, forcing conditions such as high temperatures could potentially lead to the formation of a di-acylated product.[1]
-
Unreacted starting materials: Low temperatures may result in a slow or incomplete reaction, leaving significant amounts of aniline or 3,5-dimethylbenzoyl chloride.[1]
Q4: Which solvents and bases are recommended for this reaction?
A common solvent for the organic phase is dichloromethane (DCM) or diethyl ether, as they are effective at dissolving the reactants.[2][5] The aqueous phase typically contains a base like sodium hydroxide (NaOH) to neutralize the HCl formed during the reaction.[1][6] Alternatively, an organic base such as pyridine or triethylamine can be used in a single-phase system.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature. If starting at 0-5 °C, allow the reaction to warm to room temperature and stir for several hours.[1][2] For particularly unreactive starting materials, gentle heating may be necessary, but this should be monitored carefully for side product formation.[7] |
| Hydrolysis of 3,5-dimethylbenzoyl chloride: The acyl chloride is reacting with water instead of aniline. This is more prevalent at higher temperatures. | Ensure the reaction is run at a controlled, low temperature, especially during the addition of the acyl chloride.[2] Vigorous stirring is important in a biphasic system to maximize the interaction between the reactants in the organic and aqueous layers.[1] | |
| Poor quality of reagents: Impurities in the aniline or 3,5-dimethylbenzoyl chloride can interfere with the reaction. | Use purified starting materials. Aniline can be distilled before use to remove any oxidation products.[1] | |
| Formation of Multiple Products (observed by TLC) | Side reactions due to high temperature: Elevated temperatures can promote the formation of byproducts. | Perform the reaction at a lower temperature. The initial addition of the acyl chloride should ideally be done at 0-5 °C.[1][2] |
| Presence of impurities in starting materials: Impurities can lead to the formation of unexpected products. | Purify the starting materials before the reaction.[1] | |
| Reaction Fails to Proceed or is Very Slow | Low reaction temperature: The reaction rate is too slow at the current temperature. | After the initial addition at a low temperature, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.[2] If the reaction is still sluggish, a moderate increase in temperature can be considered, with careful monitoring by TLC. |
| Ineffective mixing in a biphasic system: Poor mixing can limit the interaction between the reactants. | Increase the stirring rate to ensure the efficient mixing of the organic and aqueous layers.[1] |
Quantitative Data Summary
| Parameter | Typical Value/Range | Expected Outcome | Reference |
| Initial Reaction Temperature | 0 - 5 °C | Minimizes hydrolysis of acyl chloride and other side reactions. | [2] |
| Reaction Temperature (Post-addition) | Room Temperature (approx. 20-25 °C) | Allows the reaction to proceed to completion at a reasonable rate without significant side product formation. | [2][3][5] |
| Elevated Temperature | > 40 °C | May increase reaction rate but also increases the risk of side reactions and lower purity. | [1][7] |
| Reaction Time | 2 - 4 hours | Generally sufficient for the reaction to go to completion at room temperature. | [2] |
| Yield | > 90% | High yields are expected under optimal conditions for this type of reaction. |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
This protocol is adapted from standard procedures for the N-acylation of anilines.
Materials:
-
Aniline
-
3,5-dimethylbenzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Reactants: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in dichloromethane (50 mL). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Cool the flask containing the aniline solution to 0-5 °C using an ice bath and begin vigorous stirring.
-
Addition of Base: Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq.) in dichloromethane (25 mL). Add this solution dropwise to the stirred biphasic mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound.[1]
Visualizations
Caption: Troubleshooting workflow for managing reaction temperature.
Caption: General experimental workflow for the synthesis.
References
troubleshooting low cell permeability of 3,5-dimethyl-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with 3,5-dimethyl-N-phenylbenzamide and related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low or no biological effect of this compound in our cell-based assays. Could this be a permeability issue?
A1: Yes, low intracellular concentration due to poor cell permeability is a common reason for the lack of activity of a biologically active compound. However, before focusing on permeability, it is crucial to rule out other factors.[1] We recommend first verifying compound integrity, ensuring your assay is performing correctly with a positive control, and confirming that the compound is soluble in your final assay medium.[1][2]
Q2: What are the key physicochemical properties of a compound like this compound that influence its cell permeability?
A2: The permeability of a small molecule is largely governed by its physicochemical properties, often assessed using guidelines like Lipinski's "Rule of 5".[3] Key factors include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[3][4] Compounds that deviate significantly from these guidelines are more likely to have poor passive diffusion.[3] Additionally, the polar surface area (PSA) is a strong predictor of permeability.[5]
Data Presentation
Table 1: Physicochemical Properties Influencing Passive Cell Permeability
| Property | Guideline (Lipinski's Rule of 5) | Impact on Permeability |
| Molecular Weight (MW) | ≤ 500 Da | Larger molecules diffuse more slowly across the cell membrane.[3][6][7] |
| Lipophilicity (logP) | ≤ 5 | A balanced lipophilicity is required to partition into the lipid membrane without being trapped. |
| H-Bond Donors | ≤ 5 (Sum of OH and NH groups) | A high number of H-bond donors increases polarity, making it difficult to cross the hydrophobic membrane core.[3][5] |
| H-Bond Acceptors | ≤ 10 (Sum of N and O atoms) | A high number of H-bond acceptors also increases polarity and hinders membrane crossing.[3][5] |
| Polar Surface Area (PSA) | ≤ 140 Ų | High PSA is strongly correlated with low permeability due to the energy required to shed water interactions.[5] |
Q3: How can I experimentally determine if the low uptake of my compound is due to poor passive diffusion or active efflux?
A3: The most effective method is to compare results from a cell-free passive diffusion assay with a cell-based assay that includes active transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures only passive diffusion across an artificial lipid membrane and is a good starting point.[8][9][10]
-
Caco-2 or MDCK Cell Assays: These assays use cell monolayers that mimic the intestinal epithelium and express efflux transporters like P-glycoprotein (P-gp).[8][9][11] A bidirectional assay, measuring permeability from the apical to basolateral side (A-B) and vice-versa (B-A), is crucial for identifying active efflux.[9]
Data Presentation
Table 2: Interpreting Permeability Assay Results
| PAMPA Result (Pe) | Caco-2 Result (Papp A-B) | Efflux Ratio (ER)¹ | Likely Cause of Low Permeability |
| Low | Low | ~1 | Poor Passive Diffusion: The compound's physicochemical properties (e.g., high PSA, low lipophilicity) prevent it from crossing the lipid bilayer.[12] |
| High | Low | > 2 | Active Efflux: The compound can passively diffuse into the cell but is actively pumped out by transporters like P-gp.[9][12] |
| Low | High | < 0.5 | Active Uptake: The compound is a substrate for an uptake transporter expressed on the apical membrane.[12] |
¹ Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator of active efflux.[9]
Q4: My data from a Caco-2 assay shows a high efflux ratio (>2). What does this mean and what is the next step?
A4: A high efflux ratio strongly suggests that this compound is a substrate for an active efflux pump, such as P-glycoprotein (P-gp).[9] These pumps use energy to transport substrates out of the cell, keeping intracellular concentrations low.[13][14]
The next step is to confirm this by repeating the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[9] If the efflux ratio decreases to approximately 1 and the absorptive permeability (Papp A-B) increases, this confirms P-gp-mediated efflux.[9]
Q5: What can I do if my compound has low aqueous solubility in the assay buffer?
A5: Poor solubility can lead to compound precipitation and artificially low permeability measurements.[9] Consider the following strategies:
-
Use of Co-solvents: A small amount of an organic solvent like DMSO (typically kept below 1%) can help maintain solubility.[9] However, high concentrations can damage the cell monolayer.
-
pH Adjustment: For ionizable compounds, adjusting the buffer pH can increase the concentration of the more soluble ionized form.[9]
-
Use of Solubilizing Agents: Non-toxic agents like cyclodextrins can be added to the dosing solution to enhance solubility.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Biological Activity
Use this workflow to diagnose the root cause of poor compound performance in cell-based assays.
Caption: Troubleshooting workflow for low compound activity.
Issue 2: Understanding Compound Transport Mechanisms
The net accumulation of a compound inside a cell is a balance between passive diffusion and active transport processes.
Caption: Cellular transport pathways for small molecules.
Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a confluent monolayer of Caco-2 cells.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days until a differentiated monolayer is formed.[11]
-
Monolayer Integrity Check: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). High TEER values are indicative of tight junction formation.[9] Also, assess the permeability of a low-permeability marker like Lucifer yellow.[9]
-
Compound Preparation: Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.
-
Permeability Measurement (A-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points.
-
-
Permeability Measurement (B-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions.
-
Take samples from the apical chamber at various time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s for both directions and determine the Efflux Ratio.
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Protocol 2: P-gp Inhibition Assay
This is a modification of Protocol 1 to confirm P-gp mediated efflux.
Methodology:
-
Follow steps 1-3 of the Bidirectional Caco-2 Permeability Assay protocol.
-
Pre-incubation: Pre-incubate the Caco-2 cell monolayers with a known P-gp inhibitor (e.g., 10 µM Verapamil) in transport buffer on both the apical and basolateral sides for 30-60 minutes at 37°C.
-
Permeability Measurement: Perform the bidirectional assay (steps 4 and 5 of Protocol 1), ensuring that the P-gp inhibitor is present in both the donor and receiver chambers throughout the experiment.
-
Quantification and Calculation: Analyze samples and calculate Papp and the Efflux Ratio as described previously. A significant reduction in the Efflux Ratio towards 1 confirms the compound is a P-gp substrate.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance mechanisms to 3,5-dimethyl-N-phenylbenzamide in cancer cells
Welcome to the technical support center for 3,5-dimethyl-N-phenylbenzamide (DMPB), a novel investigational anti-cancer agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance mechanisms and ensuring successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (DMPB)?
A1: this compound is a small molecule inhibitor primarily targeting the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation in many cancer types. By inhibiting a key kinase within this pathway, DMPB is designed to induce apoptosis and halt tumor cell growth. The precise binding site and inhibitory kinetics are still under investigation.
Q2: My DMPB compound is not showing the expected cytotoxicity in a cancer cell line known to be dependent on PI3K/AKT signaling. What are the initial troubleshooting steps?
A2: Several factors could be at play. First, verify the compound's integrity and concentration. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is non-toxic (typically ≤ 0.5%).[1] Second, confirm that your cell line expresses the target kinase and that the PI3K/AKT pathway is indeed active. This can be verified by Western blot analysis of key phosphorylated proteins like p-AKT.[2][3] Finally, consider the possibility of intrinsic resistance, where the cells may possess pre-existing mechanisms to evade the drug's effects.[4][5]
Q3: How do I establish a DMPB-resistant cancer cell line for my experiments?
A3: Developing an acquired resistance model is a common practice.[6] A standard method involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of DMPB over several months. Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and incrementally raise the dose as the cells adapt and resume proliferation.[7] Periodically confirm the resistance phenotype by comparing the IC50 value to the parental cell line.
Q4: What are the most common mechanisms of acquired resistance to kinase inhibitors like DMPB?
A4: Based on extensive research into kinase inhibitor resistance, three primary mechanisms are frequently observed:
-
Target Alteration: Point mutations in the drug's target protein can prevent the inhibitor from binding effectively.[8][9]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways (e.g., MAPK/ERK) to circumvent the blocked pathway and maintain proliferation.[9][10][11]
-
Increased Drug Efflux: The cancer cells may upregulate the expression of membrane proteins called efflux pumps (e.g., P-glycoprotein), which actively transport the drug out of the cell, reducing its intracellular concentration.[4][12]
Troubleshooting Guide: Overcoming DMPB Resistance
Issue 1: A previously DMPB-sensitive cell line now exhibits a significantly higher IC50 value.
This is a classic sign of acquired resistance. The following steps will help you diagnose the underlying mechanism and explore potential solutions.
Step 1: Confirm the Resistant Phenotype
First, re-evaluate the IC50 of DMPB in both your resistant subline and the original parental cell line. A significant rightward shift in the dose-response curve confirms resistance.
Data Presentation: IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| Parental Line | DMPB | 2.5 ± 0.3 | 1.0 |
| Resistant Subline | DMPB | 35.8 ± 4.1 | 14.3 |
| Resistant Subline | DMPB + Efflux Pump Inhibitor (Ver-10 µM) | 5.1 ± 0.6 | 2.0 |
| Resistant Subline | DMPB + MEK Inhibitor (Tra-50 nM) | 6.2 ± 0.8 | 2.5 |
Data are hypothetical means from three independent experiments.
Step 2: Investigate Potential Resistance Mechanisms
Based on the primary mechanisms of resistance, perform the following experiments:
-
Hypothesis A: Increased Drug Efflux. Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. Increased fluorescence retention in the presence of an efflux pump inhibitor (like Verapamil or Ver-10) in your resistant cells would suggest this mechanism.
-
Hypothesis B: Bypass Pathway Activation. Use Western blotting to probe for the activation of parallel survival pathways, such as the MAPK/ERK pathway. Look for increased phosphorylation of key proteins like MEK and ERK in the resistant cell line, especially when treated with DMPB.[10][13]
-
Hypothesis C: Target Mutation. Sequence the gene encoding the target kinase to identify potential mutations in the drug-binding pocket. While this is a definitive method, it is often performed after ruling out the more common efflux and bypass mechanisms.
Step 3: Strategies to Overcome Resistance
-
Combination Therapy: As suggested by the data table above, combining DMPB with an inhibitor targeting the resistance mechanism can restore sensitivity.
-
If drug efflux is confirmed, co-administer DMPB with a known efflux pump inhibitor.
-
If bypass pathway activation is observed, a combination of DMPB and an inhibitor of that pathway (e.g., a MEK inhibitor like Trametinib or "Tra-50") may be effective.[14]
-
Mandatory Visualizations
Detailed Experimental Protocols
Protocol 1: IC50 Determination via MTT Assay
This protocol assesses cell viability to determine the concentration of DMPB that inhibits 50% of cell proliferation.[15][16]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (Parental and Resistant)
-
Complete growth medium
-
DMPB stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMPB in complete medium. A typical final concentration range would be 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the DMPB dilutions. Include a vehicle control (medium with the highest DMSO concentration used).
-
Incubation: Incubate the plate for 72 hours.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability. Plot percent viability versus log-transformed DMPB concentration and use non-linear regression to calculate the IC50 value.[18][19]
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol is used to detect changes in protein expression and phosphorylation, indicating the activation state of signaling pathways like PI3K/AKT and MAPK/ERK.[3][20][21]
Materials:
-
Cell lysates from Parental and Resistant cells (treated with and without DMPB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Densitometry analysis can be used for quantification.
Protocol 3: Rhodamine 123 Efflux Assay
This fluorescence-based assay measures the activity of efflux pumps.[22][23]
Materials:
-
Parental and Resistant cell lines
-
Rhodamine 123 (fluorescent substrate)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Pre-incubation: For the inhibitor-treated group, pre-incubate cells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells twice with ice-cold buffer to remove extracellular dye.
-
Efflux Measurement: Resuspend the cells in a fresh, pre-warmed buffer (with or without the inhibitor) and measure the fluorescence intensity over time (e.g., every 10 minutes for 1-2 hours) using a plate reader or flow cytometer.
-
Data Analysis: Plot fluorescence intensity over time. A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates higher efflux activity. The retention of fluorescence in the presence of the inhibitor confirms the role of efflux pumps.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 6. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 14. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. journals.asm.org [journals.asm.org]
addressing off-target effects of 3,5-dimethyl-N-phenylbenzamide
Disclaimer: The information provided in this technical support center is for research purposes only. The off-target effects and experimental data for 3,5-dimethyl-N-phenylbenzamide are presented as hypothetical scenarios based on the known pharmacology of the benzamide chemical class and are intended to guide researchers in their experimental design and troubleshooting.
Troubleshooting Guides
This section provides troubleshooting for specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Discrepancy between Biochemical Assay Potency and Cellular Activity
| Observation | Potential Cause | Suggested Action |
| High potency in a biochemical assay (e.g., purified enzyme inhibition), but weak or no activity in a cell-based assay. | 1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. 2. Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). 3. Metabolism: The compound may be rapidly metabolized into an inactive form within the cell. | 1. Assess Cell Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay. 2. Inhibit Efflux Pumps: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored. 3. Metabolic Stability Assay: Evaluate the compound's stability in the presence of liver microsomes or S9 fractions. |
| Weak biochemical potency, but strong cellular phenotype. | 1. Off-Target Effects: The observed cellular phenotype may be due to the compound acting on an unintended target. 2. Pro-drug Activation: The compound may be metabolized into a more active form within the cell. | 1. Comprehensive Off-Target Profiling: Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs). 2. Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging its intended target in cells. 3. Metabolite Identification: Analyze cell lysates using LC-MS to identify potential active metabolites. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
| Observation | Potential Cause | Suggested Action |
| Cell death observed at concentrations intended for specific target inhibition. | 1. General Cytotoxicity: The compound may be causing cell death through mechanisms unrelated to its intended target, such as mitochondrial toxicity or membrane disruption. 2. On-Target Toxicity: Inhibition of the intended target may be inherently toxic to the cells. | 1. Cytotoxicity Assays: Perform a panel of cytotoxicity assays (e.g., MTT, LDH release, Annexin V/PI staining) to characterize the mode of cell death. 2. Mitochondrial Toxicity Assay: Assess mitochondrial membrane potential (e.g., using JC-1 dye). 3. Target Knockdown/Knockout: Use siRNA or CRISPR to validate that the toxicity is mediated by the intended target. |
| Phenotype is inconsistent with the known function of the intended target. | 1. Off-Target Signaling: The compound may be modulating a signaling pathway independent of its primary target.[1] 2. Polypharmacology: The observed phenotype may be the result of the compound acting on multiple targets simultaneously. | 1. Kinase and GPCR Profiling: Screen the compound against broad panels of kinases and GPCRs, as benzamides are known to interact with these target classes. 2. Phenotypic Screening: Compare the observed phenotype to databases of compound-induced phenotypes to identify potential off-targets. 3. Use of a Structurally Dissimilar Inhibitor: Confirm the on-target phenotype using a different chemical scaffold that inhibits the same target. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a benzamide-containing compound like this compound?
A1: The benzamide scaffold is present in a wide range of approved drugs and investigational compounds, and it is known to interact with several target classes. Potential off-targets for this compound could include:
-
Kinases: Due to the structural similarity of the ATP-binding pocket across many kinases, benzamide derivatives can exhibit off-target inhibition of various kinases.[2][3]
-
G-Protein Coupled Receptors (GPCRs): Several benzamide-containing drugs are known to target dopamine and serotonin receptors.
-
Ion Channels: Some benzamides have been reported to interact with ion channels.
-
HDACs: Certain benzamide derivatives have shown activity as histone deacetylase (HDAC) inhibitors.[1]
Q2: How can I determine if the observed effect of this compound is on-target or off-target?
A2: A multi-pronged approach is recommended:
-
Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your compound binds to its intended target in a cellular context.[4][5]
-
Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against your primary target. This compound should not produce the same cellular phenotype if the effect is on-target.
-
Orthogonal Approaches: Use a non-pharmacological method, such as siRNA or CRISPR-mediated knockdown/knockout of the target protein, to see if it recapitulates the phenotype observed with your compound.
-
Comprehensive Off-Target Profiling: Screen your compound against a broad panel of kinases, GPCRs, and other relevant targets to identify potential off-target interactions.
Q3: I'm observing high background in my in vitro assays with this compound. What could be the cause?
A3: High background can be caused by several factors:
-
Compound Insolubility: The compound may be precipitating in your assay buffer. Try to determine the aqueous solubility and consider using a lower concentration or adding a small percentage of a co-solvent like DMSO.
-
Compound Interference with Assay Readout: The compound itself may be fluorescent or colored, interfering with colorimetric or fluorometric readouts. Always run a control with the compound in the absence of the enzyme or cells to check for interference.
-
Non-specific Binding: The compound may be binding to the assay plates or other components of the reaction mixture. Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffer can sometimes mitigate this.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how to structure and present quantitative results for assessing off-target effects.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | Serine/Threonine Kinase | 95 | 50 |
| Kinase A | Tyrosine Kinase | 75 | 500 |
| Kinase B | Tyrosine Kinase | 40 | >10,000 |
| Kinase C | Serine/Threonine Kinase | 15 | >10,000 |
| Kinase D | Lipid Kinase | <10 | >10,000 |
Table 2: GPCR Binding Profile of this compound (Hypothetical Data)
| Receptor | Ligand | % Inhibition at 10 µM | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 65 | 850 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 30 | >10,000 |
| Adrenergic α1 | [³H]-Prazosin | 12 | >10,000 |
Table 3: Cytotoxicity Profile of this compound (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | > 50 |
| HepG2 | MTT | 48 | 25 |
| HeLa | LDH Release | 24 | 35 |
Experimental Protocols
1. Kinase Selectivity Profiling (Radiometric Assay)
-
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]-ATP.
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.
-
2. GPCR Radioligand Binding Assay (Competition Assay)
-
Objective: To determine the binding affinity of this compound for a specific GPCR.[6][7][8]
-
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
This compound stock solution in DMSO
-
Non-specific competitor (e.g., a high concentration of an unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Buffer
-
Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific competitor
-
Competition: Cell membranes + Radioligand + Diluted this compound
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - NSB) and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
3. MTT Cytotoxicity Assay
-
Objective: To assess the effect of this compound on cell viability and proliferation.[1][9][10][11][12]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.
-
4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its intended target in intact cells.[4][5][13][14][15]
-
Materials:
-
Cell line expressing the target protein
-
This compound stock solution in DMSO
-
PBS and protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Primary antibody specific for the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting unexpected cellular phenotypes.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. multispaninc.com [multispaninc.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pelagobio.com [pelagobio.com]
Technical Support Center: Improving the Pharmacokinetic Properties of 3,5-dimethyl-N-phenylbenzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of 3,5-dimethyl-N-phenylbenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro activity but poor efficacy in vivo. What are the likely causes?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[1][2] The primary reasons often relate to the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] Key factors to investigate include:
-
Poor Aqueous Solubility: The hydrophobic nature of the phenyl and dimethylphenyl groups can lead to low solubility in physiological fluids, limiting absorption.[5]
-
Low Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium, to reach systemic circulation.[3][6]
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism), leading to low systemic exposure.[2]
-
Active Efflux: The compound could be a substrate for efflux transporters (e.g., P-glycoprotein) that actively pump it out of cells, reducing intracellular concentration and overall exposure.[3][6]
Q2: What are the initial steps to improve the solubility of my this compound derivative?
A2: Improving solubility is a critical first step for enhancing bioavailability.[7] Several formulation strategies can be employed:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[5][8]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.[5][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic regions of your molecule, enhancing its solubility.[5][8]
-
Salt Formation: For compounds with acidic or basic moieties, forming a salt is a highly effective method to increase solubility and dissolution rates.[8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[5][10]
Q3: How can I investigate the metabolic stability of my compound?
A3: Assessing metabolic stability early is crucial to predict in vivo clearance.[4] The standard approach is an in vitro metabolism study using:
-
Liver Microsomes: These subcellular fractions contain the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes.
-
Hepatocytes: These are whole liver cells that provide a more complete picture of metabolism, including both Phase I and Phase II metabolic reactions.
The disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its in vivo half-life.
Q4: My compound appears to be rapidly cleared in vivo. What strategies can I use to improve its metabolic stability?
A4: If your compound is subject to rapid metabolism, several medicinal chemistry strategies can be employed to block the metabolic "soft spots":
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the sites of metabolism can decrease the electron density and make them less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the access of metabolic enzymes.
-
Bioisosteric Replacement: Replacing metabolically liable groups with more stable bioisosteres can improve metabolic stability while retaining biological activity. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations during in vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Steps |
| Poor Formulation and Incomplete Dissolution | 1. Visually inspect the dosing solution for any precipitation. 2. Re-evaluate the formulation strategy. Consider using a solubilizing agent like a surfactant or cyclodextrin. 3. For oral dosing, ensure the formulation is stable in the gastrointestinal tract. |
| Inconsistent Dosing | 1. Ensure accurate and consistent administration of the dose for all animals. 2. For oral gavage, verify the technique to prevent accidental dosing into the lungs. |
| Food Effects | 1. Standardize the feeding schedule for the animals, as food can significantly impact drug absorption. 2. Consider performing studies in both fed and fasted states to understand the effect of food on bioavailability. |
| Enterohepatic Recirculation | 1. Analyze the plasma concentration-time profile for a second peak, which may indicate enterohepatic recirculation. 2. This can be confirmed by studies in bile duct-cannulated animals. |
Issue 2: The compound is active in biochemical assays but shows no activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay) to assess the compound's ability to cross cell membranes.[1] 2. If permeability is low, consider structural modifications to increase lipophilicity or reduce polar surface area. |
| Active Efflux by Transporters | 1. Use cell lines that overexpress specific efflux transporters (e.g., P-gp/MDR1) to determine if your compound is a substrate. 2. Co-administer with a known efflux inhibitor to see if cellular activity is restored. |
| Rapid Intracellular Metabolism | 1. Incubate the compound with the cell line of interest and analyze the supernatant and cell lysate over time for the disappearance of the parent compound and the appearance of metabolites. |
| Compound Aggregation | 1. Re-run the cell-based assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant shift in potency may indicate aggregation-based activity in the initial assay.[1] |
Quantitative Data Summary
The following table summarizes in vitro data for representative benzamide derivatives to provide a comparative view of their biological activities.
| Compound/Derivative Type | Assay | Cell Line/Target | IC50 (µM) | Reference |
| Bengamide Analogue (Ben I) | Antiproliferative | MCF7 | ~10 | [11] |
| Bengamide Analogue (Ben I) | Antiproliferative | T84 | ~5 | [11] |
| N-(phenylcarbamoyl)benzamide | MTT Assay | HeLa | 800 | [11] |
| 2-(benzamido)benzohydrazide derivative (Cpd 06) | Enzyme Inhibition | AChE | 0.09 ± 0.05 | [11] |
| 2-(benzamido)benzohydrazide derivative (Cpd 13) | Enzyme Inhibition | BChE | 0.10 ± 0.06 | [11] |
| Imidazole-based N-phenylbenzamide (4f) | Cytotoxic | A549 (Lung Cancer) | 7.5 | [12] |
| Imidazole-based N-phenylbenzamide (4f) | Cytotoxic | HeLa (Cervical Cancer) | 9.3 | [12] |
| Imidazole-based N-phenylbenzamide (4f) | Cytotoxic | MCF-7 (Breast Cancer) | 8.9 | [12] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Antiviral (EV 71) | Vero Cells | 5.7 ± 0.8 | [13][14][15] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex for Improved Solubility
This protocol details the preparation of a this compound derivative-cyclodextrin inclusion complex to enhance its aqueous solubility.[5]
1. Materials:
- This compound derivative
- Hydroxypropyl-β-cyclodextrin (HP-β-CD)
- Deionized water
- Mortar and pestle
- Magnetic stirrer and stir bar
- Rotary evaporator
2. Procedure (Kneading Method):
- Place a specific molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a mortar.
- Add a small amount of water to create a paste.
- Gradually add the this compound derivative to the paste while continuously kneading for 30-60 minutes.
- Dry the resulting solid paste under vacuum to obtain a powder.
3. Characterization:
- Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD).
- Determine the aqueous solubility of the complex using the shake-flask method and compare it to the free compound.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a this compound derivative.
1. Materials:
- Pooled liver microsomes (human, rat, or mouse)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Test compound (this compound derivative)
- Positive control compound with known metabolic instability (e.g., verapamil)
- Incubator or water bath at 37°C
- Acetonitrile with an internal standard for quenching the reaction
- LC-MS/MS system for analysis
2. Procedure:
- Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound versus time.
- The slope of the linear regression line will give the elimination rate constant (k).
- Calculate the in vitro half-life (t½) as 0.693/k.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
challenges in the synthesis of N-phenylbenzamide from benzenesulfinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of N-phenylbenzamide. A key focus is addressing the significant challenges encountered when attempting this synthesis from benzenesulfinate derivatives, followed by guidance on established and reliable alternative methods.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate challenging?
The direct synthesis of N-phenylbenzamide from benzenesulfinate via a palladium-mediated extrusion-insertion (ExIn) pathway is generally unsuccessful.[1][2] Extensive research has shown that under various reaction conditions, this pathway fails to produce the desired amide product.[1][2] Instead, a competing side reaction—the formation of biphenyl—is the dominant and more energetically favorable pathway.[1][2]
Q2: What is the major side product when attempting to synthesize N-phenylbenzamide from benzenesulfinate?
The primary side product is biphenyl, which can be formed in significant yields (e.g., up to 46%).[1][2] This occurs through a double desulfination of the palladium complex, followed by a homocoupling reaction.[1] Density Functional Theory (DFT) calculations have revealed that the energy barrier for this biphenyl formation is lower than that for the desired insertion of phenylisocyanate to form the amide.[1][2]
Q3: What are the most common and reliable methods for synthesizing N-phenylbenzamide?
The most prevalent and dependable methods for N-phenylbenzamide synthesis involve the reaction of a benzoic acid derivative with aniline. The two most common approaches are:
-
Schotten-Baumann Reaction: This method involves the acylation of aniline with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[3]
-
Carbodiimide-Mediated Coupling: This approach directly couples benzoic acid and aniline using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]
Troubleshooting Guide: Synthesis from Benzenesulfinate
As established, the synthesis of N-phenylbenzamide from benzenesulfinate is not a viable route. The following table summarizes various attempted reaction conditions from a detailed mechanistic study, all of which failed to produce N-phenylbenzamide and instead yielded biphenyl.
Table 1: Summary of Unsuccessful Attempts to Synthesize N-Phenylbenzamide from Benzenesulfinate
| Entry | Palladium Source | Ligand | Solvent | Additive | Temperature (°C) | N-Phenylbenzamide Yield (%) | Biphenyl Yield (%) |
| 1 | Pd(TFA)₂ | None | DMSO | None | 150 | 0 | Not Reported |
| 2 | Pd(TFA)₂ | None | NMP | None | 150 | 0 | Not Reported |
| 3 | Pd(TFA)₂ | 6-methyl-bipyridine | DMSO | None | 150 | 0 | 46 |
| 4 | Pd(TFA)₂ | 6-methyl-bipyridine | DMSO | Acetic Acid | 150 | 0 | 15 |
| 5 | Pd(TFA)₂ | Bipyridine | DMSO | None | 150 | 0 | 25 |
| 6 | Pd(TFA)₂ | 1,10-phenanthroline | DMSO | None | 150 | 0 | 20 |
Data sourced from a study on the palladium-mediated reaction pathway. Yields were estimated by GC-MS.[1][2]
Logical Pathway of Reaction Failure
The intended reaction is preempted by a more favorable side reaction. The diagram below illustrates why the formation of biphenyl is favored over the desired N-phenylbenzamide.
Caption: Favored vs. Desired reaction pathways from the organopalladium intermediate.
Troubleshooting Guide: Conventional Synthesis Methods
For researchers who have encountered issues with the benzenesulfinate route and are transitioning to standard methods, this guide addresses common problems.
Table 2: Troubleshooting Common Issues in N-Phenylbenzamide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Schotten-Baumann: - Hydrolysis of benzoyl chloride.[3]- Inefficient mixing of biphasic system.[3]DCC Coupling: - Poor quality of starting materials.[3]- Incorrect stoichiometry.[3] | Schotten-Baumann: - Add benzoyl chloride slowly to a vigorously stirred, cooled (0 °C) reaction mixture.[3]- Ensure a high stirring rate to maximize the interfacial area between the aqueous and organic layers.[3]DCC Coupling: - Purify starting materials (e.g., distill aniline) before use.[3]- Use a slight excess (1.1 eq) of the coupling agent (DCC). |
| Reaction Fails to Proceed or is Very Slow | - Low reaction temperature.- Poor quality of reagents.[3]- Ineffective catalyst (if applicable). | - Gradually increase the reaction temperature while monitoring for side product formation by TLC.[3]- Ensure the purity of aniline and the acylating/coupling agents.[3] |
| Formation of a White Precipitate (Not the Product) | Schotten-Baumann: - Benzoic acid from hydrolysis of benzoyl chloride.[3]DCC Coupling: - Dicyclohexylurea (DCU) byproduct.[3] | Schotten-Baumann: - This can be removed during the basic workup.DCC Coupling: - Filter the reaction mixture to remove the insoluble DCU precipitate before workup.[3] DCU is less soluble in solvents like acetonitrile or ether. |
| Product is an Oil Instead of a Solid | - Presence of impurities.- Residual solvent.[3] | - Attempt purification via column chromatography.- Ensure the product is thoroughly dried under vacuum.[3] |
| Difficulty in Isolating the Product | - Emulsion formation during workup.- Product is partially soluble in the aqueous layer. | - Add a small amount of brine to the separatory funnel to help break up emulsions.[3]- After the reaction, pour the mixture into a large volume of cold water to precipitate the product.[3] |
Experimental Protocols
Protocol 1: Attempted Synthesis via Palladium-Mediated Desulfination (Demonstrative of Failure)
This protocol is for informational purposes to illustrate the challenges and should not be expected to yield N-phenylbenzamide.
-
To a reaction vial, add sodium benzenesulfinate (2 eq.), phenylisocyanate (1 eq.), palladium trifluoroacetate (Pd(TFA)₂, 10 mol%), and 6-methyl-bipyridine (12 mol%).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the vial and heat the mixture at 150 °C for the designated reaction time (e.g., 12-24 hours).
-
After cooling, the reaction mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Outcome: The analysis will show the absence of N-phenylbenzamide and the presence of biphenyl as the major product.[1][2]
Protocol 2: Synthesis via Schotten-Baumann Reaction (Reliable Method)
-
In a flask, dissolve aniline (1.0 eq.) in a 5-10% aqueous solution of sodium hydroxide (2.0 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring vigorously for 15-30 minutes.
-
Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phenylbenzamide.[3]
Caption: Workflow for the Schotten-Baumann synthesis of N-phenylbenzamide.
Protocol 3: Synthesis via DCC Coupling (Reliable Method)
-
Dissolve benzoic acid (1.0 eq.) and aniline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[3]
Caption: Workflow for the DCC-mediated synthesis of N-phenylbenzamide.
References
Technical Support Center: Optimization of Solvent-Free Amidation of Phenyl Esters
Welcome to the technical support center for the optimization of solvent-free amidation of phenyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of performing amidation of phenyl esters under solvent-free conditions?
Solvent-free reactions, also known as neat reactions, offer significant benefits aligned with the principles of green chemistry. Key advantages include:
-
Reduced Environmental Impact: Eliminates the use of potentially toxic and hazardous organic solvents, minimizing chemical waste and environmental pollution.[1][2]
-
Increased Reaction Efficiency: Higher concentrations of reactants can lead to increased reaction rates and potentially shorter reaction times.[1]
-
Simplified Purification: Eliminating the solvent simplifies product work-up and purification, as there is no need to remove a large volume of solvent.
-
Improved Safety: Reduces the risks associated with flammable and volatile organic solvents in the laboratory.
-
Cost-Effectiveness: Saves on the cost of solvents and their disposal.[1]
Q2: What are the common methods for solvent-free amidation of phenyl esters?
Several methods have been developed for the solvent-free amidation of phenyl esters, each with its own set of conditions and advantages:
-
Base-Mediated Synthesis: A general and environmentally friendly method involves the use of a simple inorganic base like sodium hydride (NaH) without a transition metal catalyst.[1][3][4] This approach is noted for its simplicity, high efficiency, and atom economy.[1]
-
Catalyst-Free Amidation in Water: While not strictly "solvent-free" in the absence of any liquid, this green chemistry approach uses water as a benign solvent to facilitate the reaction without the need for a catalyst.[5][6]
-
Iodine-Catalyzed Amidation: Molecular iodine can be used as a catalyst for the amidation of esters with nitriles under solvent-free conditions.[7]
Q3: How do I select the appropriate base for a transition-metal-free amidation?
The choice of base is critical for the success of the reaction. For the transition-metal-free amidation of phenyl esters with aryl amines, sodium hydride (NaH) has been shown to be highly effective, leading to nearly quantitative yields at elevated temperatures (e.g., 130 °C).[1][8] Other bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium tert-butoxide (t-BuOK) have been investigated, but in some cases, they have resulted in lower product yields compared to NaH under solvent-free conditions.[1]
Q4: Can I use this method for both aromatic and aliphatic amines?
Yes, the solvent-free amidation of phenyl esters has been successfully applied to a range of amines. While many studies focus on aryl amines, benzylamine has also been shown to give good product yields.[1] The reactivity, however, can vary depending on the nucleophilicity and steric hindrance of the amine. For instance, anilines have been found to be significantly more reactive than aliphatic amines in some transition-metal-free systems.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Temperature: The reaction may not have reached the necessary activation energy. 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine or facilitate the reaction. 3. Reactant Quality: Degradation or impurities in the phenyl ester or amine can inhibit the reaction. 4. Atmospheric Moisture: For moisture-sensitive reagents like NaH, exposure to air can quench the base. | 1. Optimize Temperature: Gradually increase the reaction temperature. For NaH-mediated reactions, temperatures around 130 °C have proven effective.[1][8] 2. Screen Different Bases: If using a base-mediated approach, consider switching to a stronger base like NaH.[1] 3. Verify Reactant Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. 4. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen), especially when using air-sensitive reagents. |
| Formation of Side Products | 1. High Reaction Temperature: Excessive heat can lead to decomposition of reactants or products, or promote side reactions.[10] 2. Presence of Water: Hydrolysis of the phenyl ester can occur if water is present in the reaction mixture. | 1. Lower Reaction Temperature: Find the optimal temperature that provides a good yield in a reasonable time without significant byproduct formation. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous reagents, especially when employing water-sensitive bases. |
| Reaction Mixture Solidifies | 1. High Melting Point of Reactants/Products: If the starting materials or the resulting amide are high-melting solids, the mixture can solidify, preventing efficient mixing.[10] | 1. Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogenous mixture. 2. Minimal High-Boiling Point Solvent: If stirring is not possible, consider adding a minimal amount of a high-boiling, inert solvent to aid mixing. However, this deviates from a strictly solvent-free protocol.[10] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Stoichiometry: An incorrect ratio of reactants or base can lead to unreacted starting material. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction over time and determine the optimal reaction duration. 2. Optimize Stoichiometry: While equimolar amounts can be effective, a slight excess of the amine and base (e.g., 1.05 equivalents) may be beneficial.[1] |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Solvent-Free Amidation of Phenyl Benzoate with o-Toluidine
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | IPrPd(allyl)Cl | K2CO3 | 110 | 90 | [1] |
| 2 | None | None | 150 | 32 | [1] |
| 3 | None | K2CO3 | 150 | 39 | [1] |
| 4 | None | Cs2CO3 | 150 | 15 | [1] |
| 5 | None | t-BuOK | 150 | <5 | [1] |
| 6 | None | NaH | 130 | 99 | [1] |
Table 2: Substrate Scope for the NaH-Mediated Solvent-Free Amidation of Phenyl Esters
| Phenyl Ester | Amine | Product Yield (%) | Reference |
| Phenyl benzoate | Aniline | 82 | [1] |
| Phenyl benzoate | o-Toluidine | 99 | [1] |
| Phenyl benzoate | Benzylamine | 85 | [1] |
| 4-Nitrophenyl benzoate | Aniline | 95 | [8] |
| 4-Methylphenyl benzoate | Aniline | 78 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Transition-Metal- and Solvent-Free Amidation of Phenyl Esters with Aryl Amines using NaH [1][8]
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the phenyl ester (1.0 equivalent), the aryl amine (1.05 equivalents), and sodium hydride (1.05 equivalents) under an inert atmosphere of argon or nitrogen.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stirring: Stir the reaction mixture vigorously for the specified time (typically 20 hours).
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for NaH-mediated solvent-free amidation.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10040C [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. [PDF] Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines | Semantic Scholar [semanticscholar.org]
- 4. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sustainable metal and base-free direct amidation of esters using water as a green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02637J [pubs.rsc.org]
- 6. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Synthesis of 3,5-dimethyl-N-phenylbenzamide: A Spectroscopic Comparison of Classical and Modern Synthetic Methods
A comprehensive analysis of spectroscopic data confirms the successful synthesis of 3,5-dimethyl-N-phenylbenzamide via both classical and modern synthetic routes. This guide provides a comparative overview of the Schotten-Baumann reaction, a microwave-assisted approach, and a one-pot synthesis, supported by detailed experimental protocols and spectroscopic data to aid researchers in selecting the optimal method for their needs.
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. This guide focuses on the validation of this compound synthesis, a compound of interest in drug discovery and materials science. We present a comparative analysis of three synthetic methodologies: the traditional Schotten-Baumann reaction, a rapid microwave-assisted synthesis, and an efficient one-pot procedure. The identity and purity of the product from each method are rigorously confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Synthetic Methods
| Synthetic Method | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | 2-4 hours | ~85% | Well-established, reliable, uses readily available reagents. | Biphasic reaction can be slow, may require excess acyl chloride. |
| Microwave-Assisted Synthesis | 5-15 minutes | >90% | Dramatically reduced reaction times, often higher yields, energy efficient. | Requires specialized microwave reactor. |
| One-Pot Synthesis | 1-2 hours | ~90% | High efficiency, minimizes intermediate isolation and purification steps. | May require careful optimization of reaction conditions. |
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data obtained for this compound. The data presented is consistent across all three synthetic methods, confirming the formation of the identical, pure compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | s | 1H | NH |
| 7.62 | d, J = 7.6 Hz | 2H | Ar-H (ortho to NH) |
| 7.46 | s | 2H | Ar-H (ortho to C=O) |
| 7.36 | t, J = 7.8 Hz | 2H | Ar-H (meta to NH) |
| 7.15 | s | 1H | Ar-H (para to C=O) |
| 7.13 | t, J = 7.4 Hz | 1H | Ar-H (para to NH) |
| 2.38 | s | 6H | 2 x CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O |
| 138.4 | Ar-C (quaternary, attached to CH₃) |
| 138.1 | Ar-C (quaternary, attached to NH) |
| 135.2 | Ar-C (quaternary, attached to C=O) |
| 132.8 | Ar-CH (para to C=O) |
| 129.1 | Ar-CH (meta to NH) |
| 124.8 | Ar-CH (ortho to C=O) |
| 124.4 | Ar-CH (para to NH) |
| 120.3 | Ar-CH (ortho to NH) |
| 21.3 | CH₃ |
IR (Infrared) and MS (Mass Spectrometry) Data
| Spectroscopic Technique | Characteristic Peaks / m/z |
| IR (KBr, cm⁻¹) | 3305 (N-H stretch), 1655 (C=O stretch, amide I), 1530 (N-H bend, amide II), 3050 (Ar C-H stretch), 2920 (Aliphatic C-H stretch) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ Calculated for C₁₅H₁₆NO: 226.1232; Found: 226.1234 |
Experimental Protocols
Method 1: Schotten-Baumann Reaction (Classical Method)
This method involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[1]
Materials:
-
3,5-Dimethylbenzoyl chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine
Procedure:
-
Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the 10% aqueous sodium hydroxide solution to the stirred aniline solution.
-
In a separate flask, dissolve 3,5-dimethylbenzoyl chloride in dichloromethane.
-
Add the 3,5-dimethylbenzoyl chloride solution dropwise to the biphasic reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
Method 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly accelerate the reaction rate.
Materials:
-
3,5-Dimethylbenzoic acid (1.0 eq)
-
Aniline (1.2 eq)
-
A catalytic amount of a coupling agent (e.g., DCC/DMAP or a modern phosphonium-based reagent)
-
A suitable high-boiling solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a microwave reaction vessel, combine 3,5-dimethylbenzoic acid, aniline, and the coupling agent in DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 5-15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel.
Method 3: One-Pot Synthesis
This efficient method combines multiple reaction steps without the isolation of intermediates.
Materials:
-
3,5-Dimethylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride
-
Aniline (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 3,5-dimethylbenzoic acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to form the acid chloride in situ.
-
Cool the reaction mixture back to 0 °C and add a solution of aniline and triethylamine in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry, concentrate, and purify the product as described in the previous methods.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and validation of this compound.
Caption: Experimental workflow for the synthesis and validation of this compound.
This guide demonstrates that this compound can be reliably synthesized and validated using a variety of methods. The choice of method will depend on the specific requirements of the researcher, balancing factors such as reaction time, yield, and available equipment. The provided spectroscopic data serves as a benchmark for the successful synthesis and characterization of this important molecule.
References
N-Phenylbenzamide Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-phenylbenzamide-based kinase inhibitors against other established alternatives, supported by experimental data. This document focuses on inhibitors targeting Bcr-Abl, IKK, and Aurora kinases, key players in cancer and inflammatory diseases.
The N-phenylbenzamide scaffold has emerged as a versatile backbone for the development of potent and selective kinase inhibitors. This structural motif offers opportunities for diverse chemical modifications, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties against various kinase targets. This guide delves into specific examples of N-phenylbenzamide derivatives that have been developed as inhibitors of Bcr-Abl, IKKβ, and Aurora A kinases, comparing their potency with well-established inhibitors in the field.
Comparative Efficacy of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected N-phenylbenzamide derivatives and other well-known kinase inhibitors. Lower IC50 values indicate higher potency.
| Kinase Target | Inhibitor Class | Specific Inhibitor | IC50 (nM) | Citation(s) |
| Bcr-Abl | N-Phenylbenzamide Derivative | NS-187 | 3 | [1] |
| Phenylamino-pyrimidine | Imatinib | 600 | [2] | |
| Quinoline | Bosutinib | 1 | [3] | |
| IKKβ | N-Phenylbenzamide Derivative | Compound 8h (2-amino-3,5-diarylbenzamide) | 100 | [4] |
| Imidazoquinoxaline | BMS-345541 | 300 | ||
| Aurora A | N-Phenylbenzamide Derivative | Compound 6h (N-benzylbenzamide) | 6500 | |
| Azacarboline | Alisertib (MLN8237) | 1.2 |
Signaling Pathway Overviews
Understanding the signaling context of the targeted kinases is crucial for interpreting inhibitor efficacy and predicting downstream cellular effects.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Bcr-Abl Signaling Cascade.
IKK/NF-κB Signaling Pathway
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is critical in inflammation and immunity. IKKβ phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory genes.
Caption: IKK/NF-κB Signaling Pathway.
Aurora A Kinase in Mitosis
Aurora A kinase is a key regulator of mitosis. Its functions include centrosome maturation, spindle assembly, and the G2/M checkpoint. Aberrant expression or activity of Aurora A can lead to genomic instability and is frequently observed in cancer.
Caption: Role of Aurora A in Mitosis.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay, which is a common method for determining the IC50 of a kinase inhibitor.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitors (e.g., N-phenylbenzamide derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: a. In each well of the assay plate, add the kinase enzyme diluted in kinase assay buffer. b. Add the test inhibitor dilutions to the respective wells. Include wells with DMSO only as a "no inhibitor" control and wells with a known potent inhibitor as a positive control. c. Add the kinase substrate to all wells. d. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination. b. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection of ADP: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). b. Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. c. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Experimental Workflow and Logic
The development and comparison of kinase inhibitors follow a structured workflow, from initial screening to detailed characterization.
Caption: Kinase Inhibitor Evaluation Workflow.
This guide provides a foundational comparison of N-phenylbenzamide derivatives as kinase inhibitors. The presented data and protocols offer a starting point for researchers to evaluate and contextualize the performance of novel inhibitors within this chemical class. Further detailed studies are essential to fully characterize the efficacy, selectivity, and safety of any new therapeutic candidate.
References
- 1. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3,5-Dimethyl-N-phenylbenzamide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity
The biological activity of N-phenylbenzamide derivatives is highly dependent on the substitution patterns on both the benzamide and the N-phenyl rings. The following tables summarize quantitative data from various studies, offering insights into the impact of structural modifications on their anticancer and kinase inhibitory activities.
Table 1: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives against Various Cancer Cell Lines [1]
| Compound ID | R | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 4a | H | 15.2 | 18.3 | 17.5 |
| 4b | 4-CH₃ | 25.3 | 28.1 | 26.3 |
| 4d | 4-Cl | 41.2 | 45.3 | 42.8 |
| 4e | 4-OCH₃ | 8.9 | 11.1 | 9.2 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| 4g | 4-Br | 11.6 | 14.2 | 13.1 |
| 4h | 2-OCH₃ | 9.3 | 11.9 | 10.1 |
| 4i | 2-Cl | 35.1 | 38.2 | 36.5 |
| Doxorubicin | - | 1.2 | 1.5 | 1.8 |
Data from a study on imidazole-based N-phenylbenzamide derivatives, highlighting the effect of substitution on the N-phenyl ring.[1]
Table 2: Antiproliferative Activity of 3,5-Diamino-N-substituted Benzamide Derivatives against HCT-116 Human Colon Cancer Cells [2]
| Compound ID | R | IC₅₀ (µM) |
| 4a | Phenyl | >50 |
| 4b | 4-Methylphenyl | 35.2 |
| 4c | 4-Methoxyphenyl | 21.5 |
| 4d | 3-(Trifluoromethyl)phenyl | 8.3 |
| 4e | 4-Chlorophenyl | 15.7 |
| 4f | 4-Fluorophenyl | 18.2 |
| 4g | 3-Nitrophenyl | 12.4 |
This table showcases the impact of substitutions on the N-phenyl ring of a 3,5-diaminobenzamide core.[2]
Table 3: Kinase Inhibitory Activity of 4-Methylbenzamide Derivatives [3][4]
| Compound ID | Target Kinase | % Inhibition at 10 nM |
| 11 | EGFR | 91 |
| 13 | EGFR | 92 |
| 10 | VEGFR2 | 16 |
| 11 | VEGFR2 | 48 |
| 13 | VEGFR2 | 28 |
| 18 | PDGFRα | 67 |
| 20 | PDGFRα | 77 |
This dataset highlights the kinase inhibitory potential of N-phenyl-4-methylbenzamide analogues.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these benzamide analogues are provided below.
Anticancer Activity Evaluation (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (solubilized in DMSO) and a positive control (e.g., Doxorubicin) for 24-72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains the purified recombinant kinase, a specific substrate peptide, and the assay buffer.
-
Compound Addition: The test compounds are serially diluted in DMSO and then added to the reaction mixture. Controls include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).[5]
-
Detection: The amount of ATP remaining or ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This often involves a luminescent or fluorescent signal.[6][7]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[5]
Mandatory Visualization
The following diagrams illustrate a general workflow for structure-activity relationship studies and a representative signaling pathway often targeted by benzamide-based kinase inhibitors.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Framework for Head-to-Head Comparison: Imatinib vs. 3,5-dimethyl-N-phenylbenzamide
A detailed guide for researchers, scientists, and drug development professionals on the comparative evaluation of the established tyrosine kinase inhibitor, imatinib, and the novel compound, 3,5-dimethyl-N-phenylbenzamide.
Introduction
This guide provides a comprehensive framework for conducting a head-to-head comparison of these two compounds. It outlines the established biological profile of imatinib and presents detailed experimental protocols necessary to evaluate and compare the efficacy and mechanism of action of this compound.
Established Profile of Imatinib
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2][3][4] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on the targeted kinases.[9][10][11]
Potential Activities of N-Substituted Benzamides
While specific data for this compound is lacking, the broader class of N-substituted benzamides has been shown to induce apoptosis through mechanisms that can be independent of p53 and may involve the activation of caspase-9.[6] Some derivatives have also been found to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[7][8] These general findings suggest potential avenues of investigation for this compound as a potential anti-cancer agent.
Comparative Data Presentation
To facilitate a direct comparison, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present such data, populated with representative data for imatinib from the literature. The corresponding data for this compound would need to be generated experimentally.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Imatinib IC50 (nM) | This compound IC50 (nM) |
| ABL | 400[5] | Data not available |
| c-KIT | 100[12] | Data not available |
| PDGFR | Data not available | Data not available |
| Other kinases | Data not available | Data not available |
Table 2: Cellular Activity - Antiproliferative Effects (IC50)
| Cell Line | Cancer Type | Imatinib IC50 (µM) | This compound IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.08[13][14] | Data not available |
| A549 | Lung Cancer | >25[15] - 65.4[13] | Data not available |
| Other cell lines | Data not available | Data not available |
Table 3: Cellular Activity - Induction of Apoptosis
| Cell Line | Treatment Concentration (µM) | Imatinib (% Apoptotic Cells) | This compound (% Apoptotic Cells) |
| Gastric Cancer Cells (AGS) | 30 | ~15%[16] | Data not available |
| Gastric Cancer Cells (AGS) | 50 | ~25%[16] | Data not available |
| Gastric Cancer Cells (AGS) | 100 | ~40%[16] | Data not available |
| NK/T Cell Lines | 7.5 - 27 | 27.1% - 87.8%[12] | Data not available |
Table 4: Cellular Activity - Cell Cycle Analysis
| Cell Line | Treatment Concentration (µM) | Imatinib (Effect on Cell Cycle) | This compound (Effect on Cell Cycle) |
| Gastric Cancer Cells (AGS) | 30, 50, 100 | G2/M arrest[5][17] | Data not available |
| Colon Cancer Cells (SW480) | 1.25, 2.5, 5.0 | G1 arrest[18] | Data not available |
| Breast Cancer Cells (ZR-75-1, MDA-MB-231) | IC50 | G2/M arrest[19] | Data not available |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following are examples of diagrams that should be generated for a comprehensive comparison.
Caption: Imatinib Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Caption: Cell Viability Assay Workflow.
Caption: Apoptosis Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and direct comparison of experimental results.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Purified recombinant kinases (e.g., ABL, c-KIT)
-
Kinase-specific substrate
-
ATP
-
Test compounds (Imatinib and this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the test compounds and the kinase to the wells of a 384-well plate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compounds at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2][3]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and fix by adding them dropwise to cold 70% ethanol while vortexing.[9][21]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[21]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[21]
-
This guide provides a robust framework for the head-to-head comparison of imatinib and this compound. While extensive data exists for imatinib, the biological activities of this compound remain to be elucidated. By following the detailed protocols and data presentation formats outlined herein, researchers can generate the necessary experimental evidence to perform a comprehensive and objective comparison, thereby contributing valuable knowledge to the field of cancer drug discovery.
References
- 1. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. docta.ucm.es [docta.ucm.es]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ashpublications.org [ashpublications.org]
- 13. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Imatinib-induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Effects and Mechanism of Imatinib in Inhibiting Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Validating the Anticancer Efficacy of 3,5-dimethyl-N-phenylbenzamide in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anticancer activity of the novel compound 3,5-dimethyl-N-phenylbenzamide. Due to the limited publicly available in vivo data for this specific molecule, this document outlines a robust preclinical validation process using established xenograft models. The performance of this compound can be benchmarked against a panel of structurally related benzamide derivatives with known anticancer activity, particularly those acting as Histone Deacetylase (HDAC) inhibitors.
Comparative Analysis of Benzamide Derivatives in Xenograft Models
A critical aspect of preclinical drug development is the comparative analysis of a novel compound against existing or alternative therapies.[1][2][3] The following tables summarize the in vivo efficacy of several benzamide-based HDAC inhibitors in various cancer xenograft models. These compounds, including Entinostat (MS-275), Mocetinostat (MGCD0103), and Tacedinaline (CI-994), serve as relevant comparators for assessing the potential of this compound.
Table 1: In Vivo Efficacy of Benzamide-Based HDAC Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Entinostat (MS-275) | Breast Cancer | MDA-MB-231 | Not Specified | Significant tumor growth inhibition and reduced lung metastasis | [4] |
| Renal Cell Carcinoma | Renca (murine) | 5 mg/kg, daily (oral) | ~40% inhibition (synergistic with IL-2) | [5] | |
| Lung Cancer | A549 | Not Specified | Efficacy comparable to paclitaxel | [3] | |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Significant reduction in tumor growth | [6] | |
| Mocetinostat (MGCD0103) | Various Cancers | Multiple human tumor xenografts | Not Specified | Significant, dose-dependent tumor growth inhibition | [7] |
| Rhabdomyosarcoma | PDX models | Not Specified | High activity in vitro and in xenograft models | [8] | |
| Leiomyosarcoma | SKLMS1 (PDX) | Not Specified | 6.9% (monotherapy), 82.8% (with gemcitabine) | [9] | |
| Tacedinaline (CI-994) | MYC-driven Medulloblastoma | D425 MED & MED8A (orthotopic) | 30 mg/kg, daily (oral) | Significant reduction in tumor growth and leptomeningeal dissemination | [10][11][12] |
Table 2: In Vitro Antiproliferative Activity of Selected Benzamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Entinostat (MS-275) | A2780 | Ovarian Cancer | 0.0415 | [13] |
| HCT-15 | Colon Cancer | 4.71 | [13] | |
| Tacedinaline (CI-994) | BCLO | Rat Leukemia | 2.5 | |
| LNCaP | Prostate Cancer | 7.4 | [14] | |
| Compound 13f | HCT116 | Colorectal Cancer | 0.30 | [15] |
| DLD-1 | Colorectal Cancer | 2.83 | [16][15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of anticancer agents.[17][18][19] The following sections outline the standard methodologies for conducting a xenograft study to evaluate the efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture and Preparation:
-
Select a human cancer cell line relevant to the proposed therapeutic indication for this compound.
-
Culture the cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Harvest the cells and perform a viability count (e.g., using Trypan Blue) to ensure >95% viability.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix substitute (e.g., Matrigel) at the desired concentration.
-
-
Animal Husbandry and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., athymic nude or SCID mice).
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate this compound, a vehicle control, and comparator drugs (e.g., Entinostat) for the appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the treatments according to the predefined schedule and dosage.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models offer a more clinically relevant setting by preserving the heterogeneity of the original patient tumor.[9][19]
-
Tumor Tissue Acquisition and Implantation:
-
Obtain fresh tumor tissue from consenting patients.
-
Implant small tumor fragments subcutaneously into immunodeficient mice.
-
-
Tumor Engraftment and Expansion:
-
Monitor the mice for tumor engraftment and growth.
-
Once the tumors reach a sufficient size, they can be passaged into subsequent cohorts of mice for treatment studies.
-
-
Treatment and Efficacy Assessment:
-
Follow the same procedures for drug administration, tumor monitoring, and efficacy assessment as outlined for CDX models.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: Workflow for a Xenograft Efficacy Study.
Many benzamide derivatives exert their anticancer effects by inhibiting HDACs, which play a crucial role in epigenetic regulation.[1][20] HDAC inhibition leads to the modulation of various signaling pathways involved in cell cycle control, apoptosis, and angiogenesis.[21][22][23]
Caption: Mechanism of Action for Benzamide-based HDAC Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-275 sensitizes TRAIL-resistant breast cancer cells, inhibits angiogenesis and metastasis, and reverses epithelial-mesenchymal transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic in vivo antitumor effect of the histone deacetylase inhibitor MS-275 in combination with interleukin 2 in a murine model of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IMMU-07. TACEDINALINE (CI994), A CLASS I HDAC INHIBITOR, TARGETS INTRINSIC TUMOR GROWTH AND LEPTOMENINGEAL DISSEMINATION IN MYC-DRIVEN MEDULLOBLASTOMA WHILE MAKING THEM SUSCEPTIBLE TO ANTI-CD47 INDUCED MACROPHAGE PHAGOCYTOSIS VIA NF-KB-TGM2 DRIVEN TUMOR INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. bioengineer.org [bioengineer.org]
- 23. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating a 3,5-dimethyl-N-phenylbenzamide Binding Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a binding assay is a cornerstone of successful drug discovery, ensuring data reliability and informed decision-making. This guide provides a comprehensive comparison of key methodologies for validating the binding of 3,5-dimethyl-N-phenylbenzamide, a small molecule with potential therapeutic applications. We will explore common assay formats, present hypothetical yet realistic experimental data for comparative analysis, and provide detailed experimental protocols.
Data Presentation: Comparative Analysis of Binding Assay Platforms
The selection of an appropriate binding assay technology is critical and depends on factors such as the nature of the target, throughput requirements, and the level of detail required for the binding characterization. Below is a summary of hypothetical validation data for this compound against a putative protein kinase target, comparing three common assay formats: Radioligand Binding Assay (RBA), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).
| Parameter | Radioligand Binding Assay (RBA) | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Affinity (Ki) | 15 nM | 25 nM | 18 nM |
| IC50 | 30 nM | 50 nM | Not Directly Applicable |
| Association Rate (kon) | Not Directly Measured | Not Directly Measured | 2.5 x 105 M-1s-1 |
| Dissociation Rate (koff) | Not Directly Measured | Not Directly Measured | 4.5 x 10-3 s-1 |
| Z'-factor | 0.78 | 0.85 | 0.82 |
| Signal-to-Background | 15 | 10 | >100 (Response Units) |
| Throughput | Medium to High | High | Low to Medium |
| Label Requirement | Radiolabel (Target or Ligand) | Fluorescent Label (Probe) | Label-Free |
| Protein Consumption | Low to Medium | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any binding assay. Below are generalized protocols for the three compared assay formats.
Radioligand Binding Assay (Competition)
This assay measures the ability of a non-labeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target protein.
Materials:
-
Target protein (e.g., purified kinase domain)
-
Radiolabeled ligand (e.g., 3H-labeled known inhibitor)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the target protein, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled known inhibitor).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted by a small fluorescent probe when it binds to a larger protein.
Materials:
-
Target protein
-
Fluorescently labeled probe (a ligand with known affinity for the target)
-
Test compound (this compound)
-
Assay buffer
-
Black, low-binding 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the target protein, fluorescent probe (at a concentration below its Kd), and varying concentrations of the test compound to the wells of a 384-well plate.
-
Include controls for the free probe (no protein) and bound probe (no competitor).
-
Incubate the plate, protected from light, to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition of the fluorescent probe binding and determine the IC50 value for this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Target protein
-
Test compound (this compound)
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Prepare serial dilutions of this compound in running buffer.
-
Inject the different concentrations of the test compound over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Record the binding sensorgrams, which show the change in response units (RU) over time.
-
Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Mandatory Visualizations
Signaling Pathway
Assuming this compound acts as a kinase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated.
Caption: Hypothetical signaling pathway for a kinase target.
Experimental Workflow
The following diagram outlines the general workflow for validating a binding assay for this compound.
Caption: General workflow for binding assay validation.
Logical Relationships: Comparison of Assay Formats
This diagram illustrates the key characteristics and trade-offs between the three discussed binding assay formats.
Caption: Comparison of binding assay format characteristics.
N-Phenylbenzamide Derivatives: A Comparative Analysis of Metabolic Stability for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative analysis of the metabolic stability of N-phenylbenzamide derivatives, a scaffold of interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and visualizing metabolic pathways, this document aims to facilitate informed decision-making in the optimization of lead compounds.
The N-phenylbenzamide core is a privileged structure found in a variety of biologically active molecules. However, its journey from a promising hit to a viable drug candidate is heavily influenced by its metabolic fate. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering therapeutic efficacy and safety. This guide delves into the in vitro metabolic stability of N-phenylbenzamide derivatives, offering insights into how structural modifications can impact their biotransformation.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The following table summarizes hypothetical metabolic stability data for a series of N-phenylbenzamide derivatives to illustrate structure-activity relationships.
| Compound ID | R1 (Benzamide Ring) | R2 (Anilide Ring) | t½ (min) | CLint (µL/min/mg protein) |
| NPB-001 | H | H | 35 | 58.8 |
| NPB-002 | 4-Cl | H | 45 | 45.7 |
| NPB-003 | H | 4-OCH3 | 65 | 31.6 |
| NPB-004 | 4-Cl | 4-OCH3 | 80 | 25.7 |
| NPB-005 | 3,4-diCl | H | 60 | 34.1 |
| NPB-006 | H | 4-CF3 | 25 | 82.1 |
Note: The data presented in this table is illustrative and compiled for educational purposes based on general principles of drug metabolism. Actual values would be determined experimentally.
Experimental Protocols
The in vitro metabolic stability of N-phenylbenzamide derivatives is commonly evaluated using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[1]
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
N-phenylbenzamide derivatives (test compounds)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm the HLM suspension and a solution of the test compound in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new tube or well containing ice-cold acetonitrile with the internal standard to terminate the reaction.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
Metabolic Pathways and Bioactivation
The metabolism of N-phenylbenzamide derivatives is primarily mediated by cytochrome P450 enzymes and can proceed through several pathways, including amide hydrolysis, N-dealkylation, and aromatic hydroxylation.[2] Understanding these pathways is crucial for identifying potential metabolites and assessing the risk of bioactivation to reactive species.
The above diagram illustrates the primary Phase I metabolic transformations that N-phenylbenzamide derivatives may undergo, primarily catalyzed by cytochrome P450 enzymes. These reactions introduce or expose functional groups, which then serve as sites for Phase II conjugation reactions, ultimately leading to more water-soluble metabolites that can be readily excreted.
This workflow diagram provides a step-by-step overview of the experimental process for determining the metabolic stability of N-phenylbenzamide derivatives in liver microsomes. Each stage, from preparation to data analysis, is critical for obtaining reliable and reproducible results.
References
Benchmarking a Novel N-Phenylbenzamide Derivative Against Gemcitabine in Pancreatic Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel N-phenylbenzamide derivative, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, against the standard-of-care chemotherapy agent, Gemcitabine, for the treatment of pancreatic cancer. The data presented is based on preclinical studies, offering insights into the mechanisms of action, cytotoxic potency, and the experimental protocols used for evaluation.
Overview and Mechanism of Action
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide: This compound is a representative of a new class of N-phenylbenzamide derivatives that have demonstrated potent antiproliferative activity. Its mechanism of action involves the modulation of key cellular pathways that are often dysregulated in cancer. Specifically, it has been shown to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1) and to modulate autophagy.[1][2] Under normal nutrient conditions, it increases basal autophagy. However, under starvation, it disrupts the proper flow of the autophagy process (autophagic flux) by preventing the reactivation of mTORC1 and the clearance of a key autophagy protein, LC3-II.[1][2] This dual action on mTOR and autophagy contributes to its anticancer effects.
Gemcitabine: Gemcitabine is a nucleoside analog and a well-established chemotherapeutic agent used as a first-line treatment for pancreatic cancer.[3] Its primary mechanism of action is the inhibition of DNA synthesis.[4] After entering the cell, Gemcitabine is converted into its active diphosphate and triphosphate forms. These active metabolites are incorporated into DNA, which halts the process of DNA replication and ultimately leads to programmed cell death (apoptosis).[4] Interestingly, some studies have shown that Gemcitabine can also induce autophagy in cancer cells, which may act as a survival mechanism for the cancer cells, potentially contributing to chemoresistance.[5][6][7]
Signaling Pathway of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide
Caption: Mechanism of action for the N-phenylbenzamide derivative.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity of the N-phenylbenzamide derivative and Gemcitabine against the human pancreatic cancer cell line MIA PaCa-2.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (parent compound) | MIA PaCa-2 | Proliferation | EC50 | 10 µM | [1] |
| Optimized N-phenylbenzamide derivatives (e.g., compound 23) | MIA PaCa-2 | Proliferation | EC50 | Sub-micromolar (<1 µM) | [1] |
| Gemcitabine | MIA PaCa-2 | Viability | IC50 | 25.00 ± 0.47 nM (72h) | [3] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency. Lower values indicate higher potency.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Methodology:
-
Cell Plating: Pancreatic cancer cells (e.g., MIA PaCa-2) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (N-phenylbenzamide derivative or Gemcitabine) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 2-4 hours to allow for the formation of these crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 or EC50 values are calculated by plotting the percentage of cell viability against the concentration of the compound.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of mTORC1, a key target of the N-phenylbenzamide derivative.
Methodology:
-
Immunoprecipitation of mTORC1: mTORC1 is isolated from cell lysates (e.g., from pancreatic cancer cells treated with the test compound) using an antibody that specifically targets a component of the complex, such as Raptor.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a known substrate, such as 4E-BP1, in a kinase assay buffer containing ATP.
-
Detection of Phosphorylation: The phosphorylation of the substrate (e.g., phospho-4E-BP1) is detected by Western blotting using a phospho-specific antibody.
-
Analysis: A decrease in the phosphorylation of the substrate in the presence of the test compound indicates inhibition of mTORC1 kinase activity.
Caption: Workflow for the in vitro mTORC1 kinase assay.
Autophagy Flux Assay
This assay is used to measure the rate of autophagy, which is the complete process from the formation of autophagosomes to their degradation in lysosomes. A common method involves monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3).
Methodology:
-
Cell Treatment: Cells are treated with the test compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Protein Extraction: After treatment, total protein is extracted from the cells.
-
Western Blotting: The protein lysates are analyzed by Western blotting to detect the levels of two forms of LC3: LC3-I (cytosolic) and LC3-II (lipidated and membrane-bound). An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes.
-
Analysis of Autophagic Flux: By comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor, autophagic flux can be determined. An accumulation of LC3-II in the presence of the inhibitor suggests a blockage in the degradation phase of autophagy.
Conclusion
The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives represent a promising new class of anticancer agents with a distinct mechanism of action from the standard-of-care drug, Gemcitabine. While Gemcitabine directly targets DNA synthesis, the N-phenylbenzamide derivative modulates the mTOR and autophagy pathways.
From the preclinical data in the MIA PaCa-2 pancreatic cancer cell line, optimized N-phenylbenzamide derivatives show potent sub-micromolar antiproliferative activity.[1] In comparison, Gemcitabine is effective at nanomolar concentrations in the same cell line, indicating higher potency in this specific in vitro model.[3]
However, the novel mechanism of the N-phenylbenzamide derivative could be advantageous, particularly in the context of Gemcitabine resistance, which is a significant clinical challenge. The observation that Gemcitabine can induce a pro-survival autophagic response in cancer cells suggests that a combination therapy with an autophagy modulator, such as the N-phenylbenzamide derivative, could be a valuable therapeutic strategy. Further preclinical and clinical investigations are warranted to explore the full potential of this new class of compounds, both as monotherapy and in combination with existing standard-of-care drugs.
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gemcitabine-Induced Autophagy Protects Human Lung Cancer Cells from Apoptotic Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine promotes autophagy and lysosomal function through ERK- and TFEB-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
Assessing the Selectivity of 3,5-dimethyl-N-phenylbenzamide for its Target Kinase: A Comparative Guide
For research and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative assessment of the hypothetical kinase inhibitor, 3,5-dimethyl-N-phenylbenzamide, against its proposed target, the Bcr-Abl tyrosine kinase. Its performance is contrasted with established clinical inhibitors of Bcr-Abl.
Disclaimer: The selectivity and potency data for this compound presented in this guide are hypothetical and for illustrative purposes only. No experimental kinase screening data for this specific compound is publicly available at the time of this publication. The data has been modeled based on the known selectivity profiles of other benzamide-based kinase inhibitors to provide a realistic example for researchers.
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in most cases of chronic myeloid leukemia (CML)[1]. It drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways[2][3][4]. Targeted inhibition of the Bcr-Abl kinase domain is a clinically validated and highly successful strategy for the treatment of CML[5][6].
This guide compares the hypothetical selectivity profile of this compound with three clinically approved Bcr-Abl inhibitors: Imatinib, Dasatinib, and Nilotinib[5][7].
Comparative Kinase Selectivity Data
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases, alongside the known selectivity profiles of Imatinib, Dasatinib, and Nilotinib. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) | Kinase Family |
| ABL1 | 25 | 25 | <1 | 20 | Tyrosine Kinase |
| KIT | 800 | 100 | 12 | 120 | Tyrosine Kinase |
| PDGFRα | 950 | 100 | 28 | 60 | Tyrosine Kinase |
| SRC | >10,000 | >10,000 | <1 | >10,000 | Tyrosine Kinase |
| VEGFR2 | 5,000 | >10,000 | 15 | >10,000 | Tyrosine Kinase |
| EGFR | >10,000 | >10,000 | >10,000 | >10,000 | Tyrosine Kinase |
| AURKA | 1,500 | >10,000 | 80 | >10,000 | Serine/Threonine Kinase |
Note: IC50 values for Imatinib, Dasatinib, and Nilotinib are approximate and compiled from various public sources for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach to assessing kinase selectivity, the following diagrams are provided.
Caption: Simplified Bcr-Abl signaling pathway.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The assessment of kinase inhibitor selectivity is performed using a variety of robust experimental methods. Below are detailed protocols for commonly employed assays.
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate.
-
Materials and Reagents:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control and determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This high-throughput method measures the ability of a test compound to compete with an active-site directed ligand for binding to a large panel of kinases.
-
Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Protocol Outline:
-
A proprietary panel of human kinases is used.
-
The test compound is incubated with the kinases in the presence of the immobilized ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag via qPCR.
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This cell-based assay measures the binding of a test compound to a target kinase within intact cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cells are transiently or stably transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
The cells are plated in a multi-well plate.
-
The test compound is added to the cells at various concentrations.
-
The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.
-
The BRET signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined from the dose-response curve.
-
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. drugs.com [drugs.com]
peer-reviewed literature on the validation of 3,5-dimethyl-N-phenylbenzamide's biological activity
A comprehensive guide for researchers and drug development professionals on the biological validation of novel N-phenylbenzamide-based compounds, comparing their cytotoxic activity against established anticancer agents.
This guide provides a detailed comparison of the biological activity of novel synthesized N-phenylbenzamide-4-methylamine acridine derivatives against various cancer cell lines. The data presented is sourced from peer-reviewed literature and aims to offer an objective performance comparison with supporting experimental data for researchers in oncology and drug discovery.
Quantitative Comparison of Cytotoxic Activity
The antiproliferative activity of novel N-phenylbenzamide-4-methylamine acridine derivatives was evaluated against three human cancer cell lines: K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia), and U937 (histiocytic lymphoma). The half-maximal inhibitory concentration (IC50) values were determined and compared with the established anticancer drug, amsacrine (m-AMSA). The results, summarizing the cytotoxic potential of these compounds, are presented in the table below.
| Compound | K562 IC50 (μM) | CCRF-CEM IC50 (μM) | U937 IC50 (μM) |
| 9b | >10 | 0.82 | 0.33 |
| 9c | >10 | 0.88 | 1.02 |
| 9d | >10 | 0.91 | 0.23 |
| m-AMSA | 1.54 | 0.65 | 0.41 |
Data extracted from a study on novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents[1].
Among the tested compounds, 9b and 9d demonstrated the most potent cytotoxic activity, particularly against the U937 and CCRF-CEM cell lines, with IC50 values in the sub-micromolar range.[1] Notably, compound 9d exhibited higher potency against U937 cells (IC50 = 0.23 μM) compared to the reference drug m-AMSA (IC50 = 0.41 μM).[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assays used to evaluate the N-phenylbenzamide derivatives.
Cell Culture and Maintenance:
-
Human cancer cell lines K562, CCRF-CEM, and U937 were cultured in RPMI-1640 medium.
-
The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability:
-
Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL.
-
The cells were treated with various concentrations of the test compounds (9b, 9c, 9d) and the reference drug (m-AMSA) for 48 hours.
-
Following the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
After incubation, the medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 492 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
To elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.
Proposed Signaling Pathway for Apoptosis Induction
A diagram illustrating the proposed mechanism of action where N-phenylbenzamide derivatives inhibit Topoisomerase I/II, leading to DNA damage and subsequent apoptosis.
Experimental Workflow for Cytotoxicity Screening
A flowchart detailing the key steps of the MTT assay used for evaluating the cytotoxic effects of the N-phenylbenzamide derivatives.
References
Validating the Mechanism of Action of 3,5-dimethyl-N-phenylbenzamide through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the small molecule 3,5-dimethyl-N-phenylbenzamide. Based on preliminary data from related benzamide compounds, we postulate that this molecule functions as an inhibitor of a key signaling kinase, herein hypothesized to be the mammalian target of rapamycin (mTOR). This guide outlines the experimental strategy to test this hypothesis by comparing the effects of this compound with an alternative mTOR inhibitor and a negative control compound in the context of genetic knockdown of the putative target.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed signaling pathway in which this compound is thought to inhibit mTOR, a central regulator of cell growth, proliferation, and survival.
A Guide to the Inter-Laboratory Validation of Bioanalytical Methods for 3,5-dimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and validation of a bioanalytical method between laboratories is a cornerstone of modern pharmaceutical development. This process, known as inter-laboratory validation or cross-validation, ensures that a method produces consistent, reliable, and accurate results regardless of the testing site, personnel, or equipment.[1][2] This guide provides a comprehensive comparison of hypothetical inter-laboratory validation data for two common bioanalytical methods for the quantification of 3,5-dimethyl-N-phenylbenzamide. Detailed experimental protocols and visual workflows are provided to facilitate understanding and implementation.
The process of cross-validation is critical for ensuring data integrity and regulatory compliance, particularly when a method is transferred between different laboratories or when data from multiple sites are combined for a pharmacokinetic assessment.[2][3]
Comparison of Bioanalytical Methods
The choice of a bioanalytical method depends on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two widely used techniques for the quantification of small molecules like this compound in biological samples.
While specific inter-laboratory validation data for this compound bioassays are not publicly available, this guide presents hypothetical data based on typical performance characteristics of these methods to illustrate the validation process.
Table 1: Hypothetical Inter-Laboratory Comparison of HPLC-UV and LC-MS/MS Methods
| Performance Characteristic | HPLC-UV | LC-MS/MS | Regulatory Guidance (Typical) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | Analyte signal should be at least 5 times the blank signal. |
| Linearity (R²) | >0.995 | >0.998 | A linear model is fitted to the calibration curve. |
| Intra-day Precision (%CV) | < 15% | < 10% | Should be ≤15% (≤20% at LLOQ). |
| Inter-day Precision (%CV) | < 15% | < 10% | Should be ≤15% (≤20% at LLOQ). |
| Accuracy (% Bias) | ± 15% | ± 10% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Recovery | 85 - 95% | 90 - 105% | Consistent, precise, and reproducible. |
| Matrix Effect | Prone to interference | Minimized with MS/MS | Assessed to ensure precision, accuracy, and sensitivity are not compromised. |
Table 2: Hypothetical Inter-Laboratory Validation Results for this compound Quantification (LC-MS/MS)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| LLOQ (ng/mL) | 0.52 | 0.48 | 0.55 | Within ±20% of nominal LLOQ |
| Linearity (R²) | 0.9985 | 0.9991 | 0.9988 | ≥ 0.99 |
| Precision (%CV at LQC) | 8.5 | 9.2 | 8.8 | ≤ 15% |
| Precision (%CV at MQC) | 6.2 | 7.1 | 6.5 | ≤ 15% |
| Precision (%CV at HQC) | 5.1 | 5.9 | 5.5 | ≤ 15% |
| Accuracy (% Bias at LQC) | -5.2 | -3.8 | -4.5 | ± 15% |
| Accuracy (% Bias at MQC) | 3.1 | 4.5 | 3.8 | ± 15% |
| Accuracy (% Bias at HQC) | 2.5 | 3.2 | 2.9 | ± 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Standardized experimental protocols are crucial for achieving reproducible results across different laboratories.
Protocol 1: HPLC-UV Method
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard solution.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
Protocol 2: LC-MS/MS Method
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
Visualizing the Workflow
Diagrams can help clarify complex processes such as inter-laboratory validation and analytical workflows.
Caption: Inter-laboratory validation workflow.
Caption: LC-MS/MS bioanalytical workflow.
References
Safety Operating Guide
Proper Disposal of 3,5-dimethyl-N-phenylbenzamide: A Guide for Laboratory Professionals
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the proper disposal of 3,5-dimethyl-N-phenylbenzamide.
Hazard Assessment
Due to the lack of a specific SDS for this compound, its potential hazards are inferred from structurally related compounds, such as benzamide derivatives, and its precursors, 3,5-dimethylaniline and benzoyl chloride.
-
Benzamide Derivatives: Similar compounds are often harmful if swallowed and can cause skin and eye irritation.[1][2][3] Some benzamides are also suspected of causing genetic defects.[4]
-
3,5-Dimethylaniline: This precursor is a dark brown liquid that may be sensitive to prolonged air exposure.[5] It is combustible and can cause dizziness, drowsiness, headache, and nausea upon inhalation or ingestion.[6]
-
Benzoyl Chloride: This precursor is a corrosive, combustible liquid that is a lachrymator (causes tearing).[7] It is harmful if swallowed, inhaled, or absorbed through the skin and may cause severe burns.[7] It is also considered a probable human carcinogen.[8]
Based on this information, this compound should be handled as a hazardous chemical with the potential for toxicity, skin and eye irritation, and other health effects.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Keep it separate from incompatible materials such as strong oxidizing agents.[9]
-
-
Waste Collection:
-
Collect solid waste in a clearly labeled, dedicated container.
-
Any materials contaminated with the compound, such as weighing paper, filter paper, and contaminated PPE, should also be collected as hazardous waste.
-
If the compound is in a solution, collect it in a labeled, compatible liquid waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate amount of waste in the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.
-
The storage area should be away from heat, sparks, and open flames.[7]
-
-
Arranging for Disposal:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.
-
Collect all decontamination rinsate as hazardous waste.
-
Quantitative Data for Structurally Similar Compounds
The following table summarizes available data for compounds structurally related to this compound. This information should be used to inform a conservative approach to its handling and disposal.
| Property | N,N-Dimethylbenzamide | Benzoyl Chloride | 3,5-Dimethylaniline |
| Molecular Formula | C₉H₁₁NO | C₇H₅ClO | C₈H₁₁N |
| Molecular Weight | 149.19 g/mol [11] | 140.57 g/mol | 121.18 g/mol |
| Appearance | - | Colorless fuming liquid with a pungent odor[12] | Dark brown liquid[5] |
| Boiling Point | - | 197.2 °C | 220 °C |
| Melting Point | 41-43 °C | -1 °C | 9.8 °C |
| Flash Point | - | 72 °C (closed cup)[7][13] | 93 °C |
| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[3] | Corrosive, Lachrymator, Harmful if swallowed, inhaled, or absorbed through the skin, Possible carcinogen.[7][8] | Toxic, Combustible, Irritant.[5] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 12. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ICSC 1015 - BENZOYL CHLORIDE [inchem.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-dimethyl-N-phenylbenzamide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3,5-dimethyl-N-phenylbenzamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and responsible chemical management.
Hazard and Exposure Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Suspected of causing genetic defects.
-
May cause skin, eye, and respiratory irritation.
Exposure can occur through inhalation, ingestion, or skin and eye contact. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize risk.
Personal Protective Equipment (PPE) Protocol
The following table outlines the mandatory PPE for handling this compound. This selection is based on established safety data sheets and best practices for handling aromatic amides.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat.[1] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[2][3] | Minimizes the inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following experimental protocol is required to ensure safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Disposal Plan: A Protocol for Responsible Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste storage area that is well-ventilated and away from heat sources.[1]
-
-
Disposal Procedure:
-
Decontamination:
-
Thoroughly decontaminate all labware and surfaces that have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect the decontamination rinsate as hazardous waste.[1]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
